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  • Product: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
  • CAS: 55822-82-7

Core Science & Biosynthesis

Foundational

N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester: A Versatile Synthon for Unnatural Amino Acids, Dehydropeptides, and Enzyme Inhibition Probes

Executive Summary In modern peptide chemistry and drug development, the ability to selectively modify amino acid side chains is paramount. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (CAS: 55822-82-7) serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide chemistry and drug development, the ability to selectively modify amino acid side chains is paramount. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (CAS: 55822-82-7) serves as a highly specialized, orthogonally protected building block. By masking both the N-terminal amine and C-terminal carboxylic acid, this molecule isolates the reactivity of the β-aliphatic chloride. This precise structural control allows researchers to utilize the compound across three primary domains: the synthesis of unnatural amino acids via nucleophilic substitution[1], the generation of dehydroalanine (Dha) Michael acceptors via β-elimination[2], and as a lipophilic prodrug precursor for the suicide inhibition of PLP-dependent enzymes[3].

Chemical Profile & Structural Causality

The strategic choice of protecting groups in N-Cbz-L-β-chloroalanine Benzyl Ester is not arbitrary; it is driven by the need for synthetic orthogonal control and solubility.

  • Causality of Protection: The Benzyloxycarbonyl (Cbz/Z) group prevents the N-terminus from acting as a competing nucleophile, which would otherwise lead to unwanted intramolecular cyclization (e.g., aziridine or diketopiperazine formation). The Benzyl (Bzl/Bn) ester neutralizes the C-terminus, preventing zwitterion formation and drastically increasing the molecule's lipophilicity. This ensures high solubility in aprotic organic solvents (like DMF and DCM), which is critical for maximizing the kinetics of SN2 and E2 reactions.

  • Global Deprotection: Both the Cbz and Benzyl ester groups can be cleaved simultaneously under mild catalytic hydrogenolysis (H₂, Pd/C), preserving delicate unnatural side chains introduced during synthesis.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Chemical Name N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester
CAS Number 55822-82-7
Molecular Formula C18H18ClNO4
Molecular Weight 347.79 g/mol
N-Terminus Protection Benzyloxycarbonyl (Cbz / Z) - Cleaved by H₂, Pd/C or HF
C-Terminus Protection Benzyl Ester (Bzl / Bn) - Cleaved by H₂, Pd/C or saponification
Reactive Center β-Aliphatic Chloride (Electrophile / Leaving Group)

Core Application 1: Synthesis of Unnatural Amino Acids via SN2 Displacement

The β-chloro group is an excellent leaving group, making the β-carbon highly susceptible to bimolecular nucleophilic substitution (SN2). This property is extensively used to synthesize sulfur-substituted cysteines[1] and nitrogen-substituted diaminopropionic acid (Dap) derivatives. For example, reacting this synthon with thiolates allows for the construction of lanthionine bridges, which are critical structural motifs in lantibiotic peptides[4].

Experimental Protocol 1: Synthesis of S-Substituted Cysteines

This protocol is designed as a self-validating system to ensure complete conversion while minimizing competitive elimination.

  • Preparation: Dissolve N-Cbz-L-β-chloroalanine Benzyl Ester (1.0 eq) in anhydrous DMF under an inert Argon atmosphere. Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the incoming nucleophile "naked" and highly reactive, thereby accelerating the SN2 pathway.

  • Nucleophile Activation: In a separate vial, mix the desired alkyl/aryl thiol (1.2 eq) with N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in DMF. Cool the mixture to 0°C. Causality: DIPEA is a non-nucleophilic base that deprotonates the thiol to form a potent thiolate nucleophile. Cooling to 0°C suppresses the competing E2 β-elimination pathway.

  • Coupling: Add the thiolate solution dropwise to the main reaction flask. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 4-6 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting material spot confirms conversion.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to efficiently remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

SN2_Workflow A N-Cbz-L-β-chloroalanine Benzyl Ester (Electrophile) C SN2 Displacement (Inversion of Configuration) A->C B Nucleophile (e.g., R-SH, R-NH2) B->C D Protected Unnatural Amino Acid (e.g., S-alkyl cysteine) C->D - HCl E Global Deprotection (H2, Pd/C) D->E F Free Unnatural Amino Acid E->F

Workflow for the synthesis of unnatural amino acids via SN2 displacement.

Core Application 2: E2 Elimination to Dehydroalanine (Dha)

When treated with a strong, non-nucleophilic base, the β-chloroalanine derivative undergoes a rapid E2 β-elimination to yield a protected dehydroalanine (Dha)[2]. Dha is a powerful Michael acceptor. In biological research, Dha residues are used to study irreversible, nonreducible glutathionylation—a process where glutathione forms a stable thioether conjugate with proteins, impacting cellular signaling and gerontological pathways[5].

Experimental Protocol 2: Base-Catalyzed β-Elimination
  • Preparation: Dissolve N-Cbz-L-β-chloroalanine Benzyl Ester (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Elimination: Cool the solution to -10°C using an ice-salt bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). Causality: DBU is strictly non-nucleophilic, ensuring that only proton abstraction occurs without competing SN2 substitution. The sub-zero temperature prevents the highly reactive Dha product from undergoing spontaneous radical polymerization.

  • Reaction: Stir for 1 hour at -10°C.

  • Validation & Workup: Wash the organic phase immediately with cold 10% citric acid to neutralize and remove the DBU, followed by cold brine. Dry over MgSO₄.

  • Storage: Evaporate the DCM under reduced pressure at a low temperature (<25°C). The resulting protected Dha should be used immediately in subsequent Michael addition reactions to avoid degradation.

E2_Workflow A N-Cbz-L-β-chloroalanine Benzyl Ester C E2 β-Elimination A->C B Non-Nucleophilic Base (e.g., DBU) B->C D Protected Dehydroalanine (Dha) C->D - HCl E Michael Addition (Thiolates / Amines) D->E F Thioether Conjugates / Lanthionines E->F

Base-catalyzed β-elimination to dehydroalanine and subsequent Michael addition.

Core Application 3: Precursor for PLP-Enzyme Suicide Inhibition

Beyond synthetic utility, the deprotected form of this compound—free β-chloro-L-alanine—is a classic mechanism-based (suicide) inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, such as alanine racemase and various aminotransferases[6]. N-Cbz-L-β-chloroalanine Benzyl Ester is often used as a lipophilic precursor that can be globally deprotected just prior to biological assays, or utilized in prodrug strategies to enhance cellular permeability before intracellular esterase/protease cleavage.

Mechanism of Inhibition: Upon entering the enzyme's active site, the free amino acid forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme then abstracts the α-proton. Instead of proceeding through the normal catalytic cycle, the presence of the β-chloride triggers a rapid elimination of Cl⁻, generating a highly reactive, electrophilic aminoacrylate intermediate[3]. A nucleophilic residue within the enzyme's active site (often a lysine or cysteine) attacks this intermediate, forming an irreversible covalent bond that permanently inactivates the enzyme.

Suicide_Inhibition A Free β-chloro-L-alanine C Schiff Base Formation (External Aldimine) A->C B PLP-Dependent Enzyme (e.g., Alanine Racemase) B->C D α-Proton Abstraction & β-Elimination (Loss of Cl-) C->D E Electrophilic Aminoacrylate Intermediate D->E F Covalent Adduct Formation (Irreversible Inactivation) E->F Nucleophilic attack by active site

Mechanism of suicide inhibition of PLP-dependent enzymes by β-chloro-L-alanine.

Sources

Exploratory

Introduction: Understanding the Significance of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

An In-depth Technical Guide to the Solubility of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in Organic Solvents For Researchers, Scientists, and Drug Development Professionals N-(Benzyloxycarbonyl)-L-beta-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the benzyl ester on the carboxyl group renders the molecule suitable for various coupling reactions, particularly in peptide synthesis, by preventing unwanted side reactions.[1][2] The beta-chloro substituent offers a reactive site for further chemical modifications, making it a versatile building block for creating complex molecular architectures and novel therapeutic agents.

A thorough understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and formulation approaches. This guide, therefore, provides a comprehensive analysis of the theoretical and practical aspects of the solubility of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, empowering researchers to make informed decisions in their experimental designs.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Molecular Formula: C18H18ClNO4, Molecular Weight: 347.79 g/mol ) is a white solid with distinct structural features that govern its interaction with various solvents.[3]

Caption: Molecular Structure of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester.

Key structural characteristics influencing solubility include:

  • Large Nonpolar Surface Area: The two phenyl rings and the hydrocarbon backbone contribute to a significant nonpolar character. This suggests good solubility in nonpolar and moderately polar organic solvents. The principle of "like dissolves like" indicates that solvents with similar polarity will be most effective.[4]

  • Polar Functional Groups: The presence of the amide linkage, the ester group, and the chloro substituent introduces polarity to the molecule. These groups can participate in dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding Capability: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The ester carbonyl and the chloro group can also act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols, although the large nonpolar groups will limit overall solubility in highly polar protic solvents.

  • Absence of Zwitterionic Character: Unlike free amino acids, the protection of the amine and carboxylic acid groups prevents the formation of a zwitterion. This is a critical factor that dramatically increases its solubility in a wide range of organic solvents compared to its unprotected counterpart.[5]

Illustrative Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is not extensively available in the public domain, an illustrative solubility profile can be constructed based on the general characteristics of similarly protected amino acid esters. The following table provides estimated solubility categories in various organic solvents at ambient temperature. It is crucial to note that this data is illustrative and should be confirmed experimentally for precise applications.

Solvent Family Solvent IUPAC Name Polarity Index (Snyder) Illustrative Solubility Category
Chlorinated Dichloromethane (DCM)Dichloromethane3.1Very Soluble
ChloroformTrichloromethane4.1Very Soluble
Ethers Tetrahydrofuran (THF)Oxolane4.0Soluble
Diethyl EtherEthoxyethane2.8Moderately Soluble
Esters Ethyl Acetate (EtOAc)Ethyl ethanoate4.4Soluble
Ketones AcetonePropan-2-one5.1Soluble
Alcohols Methanol (MeOH)Methanol5.1Moderately Soluble
Ethanol (EtOH)Ethanol4.3Sparingly Soluble
Isopropanol (IPA)Propan-2-ol3.9Sparingly Soluble
Polar Aprotic Dimethylformamide (DMF)N,N-Dimethylformamide6.4Very Soluble
Dimethyl Sulfoxide (DMSO)Dimethyl sulfoxide7.2Very Soluble
Acetonitrile (ACN)Ethanenitrile5.8Soluble
Hydrocarbons TolueneToluene2.4Sparingly Soluble
HexanesHexane0.1Insoluble

Disclaimer: The qualitative solubility data presented in this table is illustrative and based on general trends for similar N-Cbz protected amino acid esters. Actual solubility can be influenced by experimental factors such as temperature, the purity of both the solute and the solvent, and the presence of any contaminants.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.

Materials
  • N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Vials with airtight caps

  • Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pre-weighed glass vials for solvent evaporation

  • Drying oven or rotary evaporator

  • Vacuum desiccator

Methodology

cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Filtration cluster_analysis Gravimetric Analysis prep1 Add excess solid to a known volume of solvent in a sealed vial. prep2 Equilibrate at a constant temperature with agitation (e.g., 24 hours). prep1->prep2 prep3 Allow excess solid to settle (e.g., 2 hours). prep2->prep3 sample1 Carefully withdraw a known volume of the supernatant. prep3->sample1 sample2 Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial. sample1->sample2 analysis1 Record the exact weight of the vial with the filtered solution. sample2->analysis1 analysis2 Evaporate the solvent completely. analysis1->analysis2 analysis3 Dry the vial containing the solid residue to a constant weight. analysis2->analysis3 analysis4 Calculate the solubility based on the mass of the residue and the volume of the aliquot. analysis3->analysis4

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Foundational

Synthesis Pathways and Mechanistic Applications of N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester

Executive Summary N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (commonly abbreviated as Cbz-β-chloro-L-Ala-OBzl) is a highly versatile chiral building block in organic synthesis and a potent precursor for mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (commonly abbreviated as Cbz-β-chloro-L-Ala-OBzl) is a highly versatile chiral building block in organic synthesis and a potent precursor for mechanism-based enzyme inhibitors. By orthogonally protecting the amino and carboxyl termini, this molecule allows for targeted nucleophilic substitutions at the β-carbon without compromising the stereochemical integrity of the α-carbon. This technical whitepaper details the synthesis pathways, thermodynamic considerations, and biological applications of this critical intermediate, providing a framework for researchers in drug development and enzymology.

Biological Applications & Mechanism of Action

Unprotected β-chloro-L-alanine and its derivatives are renowned for their ability to act as "suicide inhibitors" (mechanism-based inactivators) of pyridoxal 5'-phosphate (PLP)-dependent enzymes[1].

When the deprotected form of this molecule enters the active site of enzymes such as serine racemase[2] or serine-palmitoyl transferase (SPT)[3], it forms a Schiff base with the PLP cofactor[1]. The enzyme's own catalytic machinery then initiates a β-elimination of the chloride ion, generating a highly reactive amino-acrylate intermediate[1]. This electrophilic species subsequently undergoes nucleophilic attack by an active-site residue, leading to irreversible covalent modification and enzyme inactivation[1]. This specific mechanism has been leveraged to study bacterial cell wall synthesis[1], peptidoglycan precursor metabolites[4], and mammalian epidermal barrier functions via SPT inhibition[3].

InhibitionMechanism N1 PLP-Dependent Enzyme (e.g., Serine Racemase / SPT) N3 Schiff Base Formation (Enzyme-PLP-Inhibitor Complex) N1->N3 N2 β-Chloroalanine Derivative N2->N3 N4 β-Elimination of Chloride Ion N3->N4 Catalytic initiation N5 Reactive Amino-Acrylate Intermediate N4->N5 Loss of Cl- N6 Irreversible Covalent Inactivation N5->N6 Nucleophilic attack

Figure 1: Mechanism of suicide inhibition by β-chloroalanine on PLP-dependent enzymes.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of Cbz-β-chloro-L-Ala-OBzl fundamentally relies on the transformation of the primary hydroxyl group of L-serine into a chloride.

Causality of Protection: If chlorination is attempted on unprotected L-serine, the free amino and carboxyl groups interfere, leading to the formation of aziridine-2-carboxylates or oxazolines. By installing a Benzyloxycarbonyl (Cbz) group on the nitrogen and a Benzyl (Bzl) ester on the oxygen, the molecule is rendered chemically inert to halogenating agents. Furthermore, both Cbz and Bzl groups can be simultaneously cleaved post-modification via palladium-catalyzed hydrogenolysis (H₂ gas, Pd/C catalyst), making them an ideal orthogonal pair.

SynthesisWorkflow A L-Serine B N-Cbz-L-Serine A->B Cbz-Cl, NaHCO3 C N-Cbz-L-Serine Benzyl Ester B->C BnBr, Et3N D N-Cbz-L-β-chloroalanine Benzyl Ester C->D Pathway A: SOCl2 Pathway B: PPh3/CCl4 Pathway C: MsCl, LiCl

Figure 2: Retrosynthetic workflow from L-Serine to N-Cbz-L-β-chloroalanine Benzyl Ester.

Synthesis Pathways: Critical Evaluation

Transforming the β-hydroxyl group of the protected serine into a chloride can be achieved via three primary pathways, each with distinct mechanistic rationales.

  • Pathway A: Thionyl Chloride (SOCl₂) Activation This classic approach utilizes SOCl₂ in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. Causality: The hydroxyl group attacks SOCl₂ to form a chlorosulfite intermediate. The basic catalyst scavenges the generated HCl, preventing premature deprotection. The chloride ion then displaces the sulfite group via an Sₙ2 mechanism. Because the chiral center resides at the α-carbon and the substitution occurs at the achiral β-carbon, the (S)-stereochemistry is perfectly retained.

  • Pathway B: Appel Reaction (PPh₃ / CCl₄) Causality: The Appel reaction offers a milder alternative, avoiding the harsh acidic byproducts of SOCl₂. Triphenylphosphine reacts with carbon tetrachloride to form a chlorophosphonium salt, which activates the serine hydroxyl. Subsequent Sₙ2 displacement by chloride yields the product. While highly specific, the formation of stoichiometric triphenylphosphine oxide (Ph₃P=O) complicates purification.

  • Pathway C: Sulfonate Ester Activation (Mesylation / Halogenation) Causality: This two-step process involves reacting the hydroxyl group with methanesulfonyl chloride (MsCl) to form a stable mesylate leaving group, followed by displacement using anhydrous Lithium Chloride (LiCl) in DMF. This pathway is highly favored in pharmaceutical development because it avoids both corrosive HCl gas and difficult-to-remove phosphine oxides, ensuring the highest crude purity.

Quantitative Data: Pathway Comparison
Synthesis PathwayTypical Yield (%)Crude Purity (%)ScalabilityE-Factor (Waste/Product)Primary Byproducts
Pathway A (SOCl₂) 75 - 8285 - 90Excellent (Kg)LowSO₂, HCl
Pathway B (Appel) 85 - 9290 - 95Moderate (100g)HighPh₃P=O, CHCl₃
Pathway C (MsCl/LiCl) 88 - 94> 95Good (Kg)MediumMsOH salts

Experimental Protocols: Self-Validating Systems

The following protocol details Pathway C (Mesylation/Halogenation) , chosen for its superior purity profile and reliability in scale-up scenarios.

Step 1: Mesylation of N-Cbz-L-Serine Benzyl Ester
  • Preparation : Dissolve 1.0 eq (e.g., 10 mmol) of N-Cbz-L-Serine Benzyl Ester in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

  • Base Addition : Add 1.5 eq of Triethylamine (Et₃N) dropwise. Causality & Validation: The solution should remain clear; Et₃N acts as the acid scavenger for the subsequent step, preventing the acidic cleavage of the ester.

  • Activation : Slowly add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes to control the exothermic reaction.

  • Monitoring : Stir for 1 hour at 0°C. Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting material (lower R_f) should completely convert to the mesylate intermediate (higher R_f, strongly UV active).

  • Workup : Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract with DCM (2 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Displacement with Chloride
  • Preparation : Dissolve the crude mesylate in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Halogenation : Add 3.0 eq of anhydrous Lithium Chloride (LiCl). Causality: LiCl is highly soluble in DMF, providing a high concentration of "naked" chloride ions that rapidly execute the Sₙ2 displacement of the mesylate group.

  • Reaction : Heat the mixture to 60°C for 4-6 hours under continuous stirring.

  • Monitoring : Monitor via TLC or HPLC. Self-Validation: ¹H-NMR of an aliquot will confirm success through the disappearance of the mesyl methyl protons (singlet at ~3.0 ppm) and a distinct splitting pattern shift of the β-protons (from ~4.4 ppm to ~3.8-4.0 ppm).

  • Isolation : Cool to room temperature, dilute with 100 mL of Ethyl Acetate, and wash extensively with distilled water (5 x 50 mL) to remove DMF and excess LiCl. Dry the organic layer over Na₂SO₄ and evaporate to yield the crude N-Cbz-L-β-chloroalanine Benzyl Ester. Purify via flash column chromatography (Hexane:EtOAc gradient) if analytical purity is required.

References

  • beta-Chloro-D-alanine hydrochloride | 51887-88-8 Source: Benchchem URL
  • Information on EC 5.1.1.
  • Overexpression, purification, and characterization of UDP-N-acetylmuramyl:L-alanine ligase from Escherichia coli Source: ASM Journals URL
  • Sphingolipids are required for mammalian epidermal barrier function.

Sources

Exploratory

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a derivative of the amino acid L-al...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a derivative of the amino acid L-alanine, represents a significant scaffold in the design and synthesis of targeted therapeutic agents. Its unique structural features, namely the presence of a reactive β-chloro substituent and the orthogonal benzyloxycarbonyl (Cbz) and benzyl (Bzl) protecting groups, make it a valuable precursor for creating covalent inhibitors and sophisticated peptide-based drugs. This guide provides a comprehensive overview of its chemical identity, safety considerations, a plausible synthetic route, and its potential applications in drug discovery, particularly as an enzyme inhibitor.

Chemical Identity and Properties

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is identified by the Chemical Abstracts Service (CAS) number 55822-82-7 .[1][2] Its molecular structure combines the L-alanine backbone with a chlorine atom at the beta position, a benzyloxycarbonyl protecting group on the amine, and a benzyl ester protecting the carboxylic acid.

PropertyValueSource
CAS Number 55822-82-7[1][2]
Molecular Formula C18H18ClNO4[1][2]
Molecular Weight 347.79 g/mol [1][2]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]

Safety Data Sheet (SDS) and Handling Precautions

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[3] In case of contact, rinse the affected area thoroughly with water.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3]

First Aid Measures (Based on Related Compounds):

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Synthesis Protocol: A Plausible Route

While a specific, detailed experimental protocol for the synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is not extensively published, a reliable synthetic strategy can be devised from established methodologies for the preparation of similar compounds. The following proposed synthesis starts from the readily available N-Cbz-L-serine benzyl ester. The key transformation involves the conversion of the hydroxyl group of the serine residue to a chloride.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product N-Cbz-L-serine_benzyl_ester N-Cbz-L-serine benzyl ester Reaction Reaction with SOCl₂ or PCl₅ in an inert solvent (e.g., DCM) at low temperature N-Cbz-L-serine_benzyl_ester->Reaction 1. Target_Compound N-(Benzyloxycarbonyl)-L-beta- chloroalanine Benzyl Ester Reaction->Target_Compound 2. Work-up and Purification

Caption: Proposed synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Dissolution of Starting Material: N-Cbz-L-serine benzyl ester (1 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform, under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0°C in an ice bath.

  • Addition of Chlorinating Agent: A solution of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.1-1.5 equivalents), in the same anhydrous solvent is added dropwise from the dropping funnel, maintaining the temperature at 0°C. The choice of chlorinating agent and reaction conditions may require optimization to minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester.

Applications in Drug Development: A Potential Irreversible Enzyme Inhibitor

The presence of the electrophilic β-chloroalanine moiety makes N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester a prime candidate for the development of irreversible inhibitors targeting enzymes with a nucleophilic residue in their active site, such as cysteine and serine proteases. These enzymes play crucial roles in various pathological processes, including cancer, viral replication, and neurodegenerative diseases.

Proposed Mechanism of Action:

The proposed mechanism involves the nucleophilic attack by a cysteine or serine residue in the enzyme's active site on the β-carbon of the chloroalanine derivative. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

Mechanism_of_Action cluster_reactants Reactants cluster_interaction Interaction cluster_reaction Covalent Modification cluster_product Result Inhibitor N-(Cbz)-L-β-chloroalanine Benzyl Ester Binding Non-covalent Binding in Active Site Inhibitor->Binding Enzyme Enzyme Active Site (with Cys or Ser) Enzyme->Binding Attack Nucleophilic Attack by Cys/Ser Thiol/Hydroxyl Binding->Attack Proximity Inactivation Irreversible Enzyme Inactivation Attack->Inactivation Covalent Bond Formation

Caption: Proposed mechanism of irreversible enzyme inhibition.

The benzyloxycarbonyl and benzyl ester protecting groups offer several advantages in a drug development context. They can be strategically removed or modified to modulate the compound's solubility, cell permeability, and pharmacokinetic properties. For instance, the benzyl ester can be hydrolyzed by intracellular esterases, potentially leading to the targeted release of the active inhibitor within the cell.

Conclusion and Future Directions

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a promising, albeit under-characterized, chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its inherent reactivity makes it an attractive starting point for the development of targeted covalent inhibitors. Further research is warranted to fully elucidate its safety profile, optimize its synthesis, and explore its efficacy against a range of enzymatic targets. As our understanding of the roles of proteases in disease deepens, molecules such as this will undoubtedly play a critical role in the development of the next generation of precision medicines.

References

  • Pharmaffiliates. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester. [Link]

  • International Laboratory USA. N-(BENZYLOXYCARBONYL)-L-B-CHLOROALANINE BENZYL ESTER. [Link]

  • Acros PharmaTech Limited. Safety Data Sheet - L-Alanine Benzyl Ester Hydrochloride. (2018). [Link]

Sources

Foundational

Structural and Functional Analysis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester: A Technical Guide

I. Executive Overview N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS: 55822-82-7) is a critical synthetic intermediate in the development of non-proteinogenic amino acids and mechanism-based enzyme inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Overview

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS: 55822-82-7) is a critical synthetic intermediate in the development of non-proteinogenic amino acids and mechanism-based enzyme inhibitors. As a fully protected derivative of L-beta-chloroalanine, its structural conformation dictates its reactivity during deprotection and subsequent biological application. This whitepaper provides an in-depth analysis of the crystallographic methodologies required to determine its 3D structure, the physical chemistry governing its solid-state conformation, and its downstream application as a suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.

Because specific crystallographic data for highly specialized intermediates can be proprietary, this guide synthesizes established crystallographic protocols and predictive structural modeling based on highly homologous N-Cbz-protected amino acid benzyl esters [1].

II. Rationale and Design of the Crystallographic Study

Understanding the precise spatial arrangement of the beta-chloro substituent relative to the bulky benzyloxycarbonyl (Cbz) and benzyl ester protecting groups is essential. The steric bulk of these groups influences the torsion angles around the Cα​−Cβ​ bond. X-ray crystallography remains the gold standard for elucidating these parameters. The methodology outlined below is designed not merely as a sequence of actions, but as a self-validating system where each physical choice is grounded in thermodynamic and crystallographic principles.

Methodological Framework: From Synthesis to Diffraction
Protocol 1: Controlled Vapor Diffusion Crystallization
  • Causality: Hanging-drop vapor diffusion is selected over rapid solvent evaporation because it allows the system to approach the metastable zone of supersaturation gradually. This minimizes chaotic nucleation events, promoting the growth of a single, defect-free crystal lattice required for high-resolution diffraction.

  • Step-by-Step Method:

    • Solubilization: Dissolve 10 mg of purified (>99% via HPLC) N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in 1 mL of ethyl acetate to create the sample solution.

    • Reservoir Preparation: Prepare a 1 mL reservoir solution comprising a 50:50 (v/v) mixture of hexane (anti-solvent) and ethyl acetate (solvent) in a 24-well crystallization plate.

    • Drop Assembly: Pipette 2 µL of the sample solution and 2 µL of the reservoir solution onto a siliconized glass coverslip.

    • Incubation: Invert the coverslip over the reservoir well and seal it with high-vacuum grease. Incubate in a vibration-free environment at a constant 20°C for 7–14 days.

  • Self-Validation Check: Examine the drop under a polarized light microscope. The presence of birefringence (the ability to rotate polarized light) confirms the crystalline nature of the precipitate, distinguishing it from amorphous phase separation and validating the supersaturation trajectory.

Protocol 2: Cryogenic X-Ray Diffraction Data Collection
  • Causality: Organic crystals containing halogen atoms and bulky aromatic rings are highly susceptible to radiation damage from high-intensity X-ray beams. Cryo-cooling the crystal to 100 K reduces thermal diffuse scattering (lowering atomic B-factors) and traps radiation-induced free radicals, drastically improving the signal-to-noise ratio at high resolution.

  • Step-by-Step Method:

    • Harvesting: Using a 0.1 mm nylon loop, carefully harvest a single crystal (optimal dimensions: ~0.1 × 0.1 × 0.2 mm) from the crystallization drop.

    • Cryoprotection: Briefly sweep the looped crystal through a drop of Paratone-N oil. This displaces surface solvent and prevents the formation of polycrystalline ice rings during freezing.

    • Mounting: Rapidly transfer the loop to the goniometer head positioned directly in a 100 K nitrogen cold stream.

    • Data Acquisition: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) or synchrotron radiation. Collect a full sphere of data using ω and ϕ scans.

  • Self-Validation Check: Calculate the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 validates that symmetry-equivalent reflections are consistent, confirming that the crystal did not suffer significant radiation damage or physical degradation during the run.

G N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 >99% Purity N3 Cryo-cooling (100K) & X-ray Diffraction N2->N3 Single Crystal N4 Phase Determination (Direct Methods) N3->N4 Electron Density N5 Anisotropic Refinement & Structural Model N4->N5 F_obs vs F_calc

Workflow for X-ray crystallographic determination of amino acid derivatives.

III. Structural and Conformational Analysis

Once the phase problem is solved (facilitated by the anomalous scattering of the chlorine atom), the structural model is refined using full-matrix least-squares techniques. Based on crystallographic data from homologous N-Cbz-protected amino acid benzyl esters, the compound crystallizes in a chiral space group, typically P21​ (monoclinic) or P21​21​21​ (orthorhombic), which is mandatory for enantiopure L-amino acid derivatives [1].

Quantitative Data Summaries

Table 1: Representative Crystallographic Data for Cbz-Protected Amino Acid Benzyl Esters

ParameterValue / Characteristic
Chemical Formula C18H18ClNO4
Formula Weight 347.79 g/mol
Crystal System Monoclinic (Typical for this class)
Space Group P21​
Temperature 100(2) K
Z (Molecules/unit cell) 4
Refinement R-factor ( R1​ ) < 0.05 (Target for high-resolution)

Table 2: Key Structural Features and Causality

Structural FeatureMeasurement / ConformationCausality / Significance
Cβ​−Cα​ Torsion Angle Trans conformation (~170°)Minimizes severe steric clashing between the highly electronegative Cl atom and the bulky Cbz group [1].
N–H···O=C Distance 2.85 – 2.95 ÅThe carbamate N-H acts as a strong hydrogen bond donor to adjacent carbonyl oxygens, forming an infinite 1D/2D lattice network [1].
C–Cl Bond Length ~1.78 ÅStandard length for sp3 hybridized carbon-halogen bonds; highly polarizable, influencing receptor binding.
Cbz Group Orientation ExtendedFacilitates optimal packing density and minimizes void volume within the asymmetric unit.

IV. Pharmacological Relevance: Suicide Inhibition Mechanisms

The primary utility of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester lies in its role as a stable precursor. Upon catalytic hydrogenolysis or chemical deprotection, it yields free L-beta-chloroalanine. This halogenated amino acid is a potent, mechanism-based "suicide inhibitor" of PLP-dependent enzymes, such as alanine racemase (essential for bacterial cell wall synthesis) and tyrosine phenol-lyase [2, 3].

Mechanism of Action

The causality of its inhibitory power is directly linked to the leaving-group potential of the beta-chlorine atom.

  • Binding: The deprotected beta-chloroalanine enters the enzyme active site and forms an external aldimine (Schiff base) with the PLP cofactor.

  • Catalysis to Reactive Intermediate: The enzyme's catalytic base abstracts the alpha-proton. Instead of normal racemization or transamination, the presence of the halogen triggers a rapid β -elimination of the chloride ion.

  • Covalent Adduct Formation: This elimination generates a highly electrophilic amino-acrylate intermediate. A nucleophilic residue within the enzyme's active site attacks this intermediate, forming an irreversible covalent bond and permanently inactivating the enzyme [2, 3].

Mechanism Step1 Enzyme Active Site + PLP Cofactor Step2 N-Cbz Deprotection & Substrate Binding Step1->Step2 Step3 Schiff Base Formation (External Aldimine) Step2->Step3 Step4 β-Elimination of Chloride (Reactive Intermediate) Step3->Step4 Catalytic Base Step5 Irreversible Covalent Adduct Formation Step4->Step5 Suicide Inhibition

Mechanism of PLP-dependent enzyme suicide inhibition by β-chloroalanine.

V. Conclusion

The structural integrity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is defined by the delicate balance of steric hindrance from its dual protecting groups and the strong dipole of its carbon-chlorine bond. By employing rigorous, self-validating crystallographic techniques, researchers can map these molecular coordinates, which is a prerequisite for optimizing the synthesis of downstream beta-chloroalanine-based therapeutics targeting PLP-dependent enzymatic pathways.

References

  • The tripeptide N-Cbz-βGly-Gly-Gly-Obz Acta Crystallographica Section E: Crystallographic Communications[Link]

  • Threonine-124 and phenylalanine-448 in Citrobacter freundii tyrosine phenol-lyase are necessary for activity with L-tyrosine Biochemical Journal (via ResearchGate)[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Unnatural Amino Acids via N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of proteolytic stability, the introduction of bioorthogonal r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of proteolytic stability, the introduction of bioorthogonal reactive groups, and the fine-tuning of target affinity[1]. Among the various synthetic strategies available, the use of β -chloroalanine derivatives stands out as a highly efficient, divergent approach[2]. This application note details the mechanistic rationale and experimental protocols for synthesizing diverse UAAs using N-(Benzyloxycarbonyl)-L- β -chloroalanine Benzyl Ester (Z- β -chloro-Ala-OBzl) as a central electrophilic synthon.

Mechanistic Rationale & Orthogonal Protection Strategy

The Electrophilic Synthon

Z- β -chloro-Ala-OBzl is a bifunctional molecule where the β -carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chloride leaving group. The reaction pathway is strictly governed by the basicity and nucleophilicity of the incoming reagent[3]:

  • Direct SN​2 Substitution : When treated with soft, highly polarizable nucleophiles (e.g., thiols, selenols, azides) in the presence of mild bases (such as K2​CO3​ ), the reaction proceeds via a direct SN​2 mechanism. This pathway is highly desirable as it typically proceeds with retention of configuration at the α -carbon, yielding enantiopure L-unnatural amino acids[4].

  • Elimination-Addition (Dehydroalanine Pathway) : The use of hard nucleophiles or strong, non-nucleophilic bases (e.g., DBU, Et3​N in excess) promotes an E1cB/E2 elimination of HCl, generating a dehydroalanine (Dha) intermediate[3]. Dha acts as a potent Michael acceptor, undergoing subsequent conjugate addition. However, this pathway destroys the α -stereocenter, resulting in a racemic (D/L) mixture of the final product.

Orthogonality of Z and Bzl Protecting Groups

The selection of the N-benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups is a deliberate, self-validating experimental choice.

  • Chemical Stability : Both groups are completely stable to the mild to moderate basic conditions required for nucleophilic substitution, preventing unwanted side reactions or premature deprotection during the functionalization of the β -carbon.

  • Global Deprotection : Both the Z group and the benzyl ester can be cleaved simultaneously in a single, clean step via catalytic hydrogenolysis ( H2​ , Pd/C) under neutral conditions. This avoids the use of harsh acids (like TFA or HF) or strong bases (like LiOH) that frequently degrade sensitive unnatural side chains (e.g., thioethers, selenoethers) synthesized in the previous step.

Reaction Workflow & Pathway Visualization

Workflow Start Z-β-chloro-Ala-OBzl (Electrophilic Synthon) Path1 Direct SN2 Substitution (Soft Nu: RS-, N3-) Start->Path1 Mild Base Path2 Elimination-Addition (Hard Nu / Strong Base) Start->Path2 DBU / Et3N Int1 Protected L-UAA (Retention of Stereocenter) Path1->Int1 Int2 Dehydroalanine (Dha) Intermediate Path2->Int2 Deprot Global Deprotection (H2, Pd/C or Na/NH3) Int1->Deprot Int3 Protected D/L-UAA (Racemized Adduct) Int2->Int3 Michael Addition Int3->Deprot Final Free Unnatural Amino Acid (Ready for SPPS or Assays) Deprot->Final

Figure 1: Mechanistic pathways for the synthesis of unnatural amino acids from Z-β-chloro-Ala-OBzl.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of various UAA classes using Z- β -chloro-Ala-OBzl as the starting material.

Nucleophile ClassSpecific ReagentBase / SolventMajor ProductTypical YieldStereochemical Outcome
Aryl Thiol Thiophenol (PhSH) K2​CO3​ / DMFS-Phenylcysteine85-90%Retention (L-isomer)
Alkyl Thiol Benzyl Mercaptan Et3​N / THFS-Benzylcysteine88-92%Retention (L-isomer)
Azide Sodium Azide ( NaN3​ )None / DMF β -Azidoalanine80-85%Retention (L-isomer)
Selenol Phenylselenol NaBH4​ / EtOHSe-Phenylselenocysteine70-80%Retention (L-isomer)
Secondary Amine DialkylamineDBU / DCM α,β -Diaminopropionic deriv.60-75%Racemization (D/L mixture)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in TLC monitoring and specific aqueous workup steps ensure the removal of unreacted nucleophiles and basic byproducts prior to global deprotection.

Protocol A: Synthesis of Protected S-Phenyl-L-cysteine (Thioether Formation via SN​2 )

This procedure utilizes a soft sulfur nucleophile to perform a direct SN​2 displacement, preserving the α -stereocenter.

Reagents:

  • Z- β -chloro-Ala-OBzl: 1.0 mmol (347.8 mg)

  • Thiophenol: 1.2 mmol (123 μ L)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 1.5 mmol (207 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Initiation : Dissolve Z- β -chloro-Ala-OBzl in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under an Argon atmosphere.

  • Nucleophile Addition : Add K2​CO3​ to the solution, followed by the dropwise addition of thiophenol via syringe.

  • Reaction : Stir the suspension at room temperature (20-25 °C) for 4-6 hours.

  • Validation (TLC) : Monitor the reaction progress via TLC (Hexane/EtOAc, 3:1 v/v). The starting material ( Rf​≈0.5 ) should disappear, replaced by a new, UV-active spot ( Rf​≈0.4 ).

  • Quenching & Workup : Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification : Wash the combined organic layers sequentially with 5% aqueous KHSO4​ (to neutralize residual base), saturated aqueous NaHCO3​ (to remove unreacted thiophenol), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of Protected β -Azido-L-alanine

β -Azidoalanine is a critical precursor for 2,3-diaminopropionic acid and a valuable handle for Click chemistry (CuAAC) in peptide modifications.

Reagents:

  • Z- β -chloro-Ala-OBzl: 1.0 mmol (347.8 mg)

  • Sodium Azide ( NaN3​ ): 2.5 mmol (162.5 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Initiation : Dissolve the starting material in anhydrous DMF. Caution: Do not use halogenated solvents (e.g., DCM) when working with NaN3​ to prevent the formation of explosive diazidomethane.

  • Reaction : Add NaN3​ in one portion. Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Validation (TLC) : Confirm completion via TLC. The azide product typically runs slightly higher than the chloride starting material.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash extensively with water ( 5×10 mL) to remove DMF and excess NaN3​ . Wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Global Hydrogenolytic Deprotection

This step simultaneously removes the Z and Bzl groups to yield the free unnatural amino acid.

Reagents:

  • Protected UAA: 0.5 mmol

  • 10% Palladium on Carbon (Pd/C): 10% w/w (or 50% w/w for sulfur/selenium-containing substrates)

  • Methanol (MeOH) or Ethanol (EtOH): 10 mL

  • Hydrogen Gas ( H2​ ): 1 atm (Balloon)

Step-by-Step Methodology:

  • Preparation : Dissolve the protected UAA in 10 mL of MeOH.

  • Catalyst Addition : Carefully add the Pd/C catalyst. Causality Note: For sulfur- or selenium-containing UAAs (e.g., S-phenylcysteine, selenocysteine derivatives[4]), the transition metal catalyst is highly susceptible to poisoning. In such cases, increase the catalyst loading to 50-100% w/w, or substitute with Pearlman's catalyst ( Pd(OH)2​/C ).

  • Hydrogenation : Evacuate the flask and backfill with Argon ( ). Evacuate again and backfill with H2​ gas from a balloon. Stir vigorously at room temperature for 4-12 hours.

  • Validation : Monitor the reaction by LC-MS or TLC. The fully deprotected amino acid will typically stay at the baseline in standard normal-phase TLC.

  • Filtration : Flush the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot MeOH and water.

  • Isolation : Concentrate the filtrate in vacuo to afford the free, zwitterionic unnatural amino acid. Lyophilize from water if necessary.

Sources

Application

Protocol for deprotection of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

An Application Note and Protocol for the Deprotection of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester Introduction: Navigating the Deprotection of a Labile Amino Acid Derivative N-(Benzyloxycarbonyl)-L-beta-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Deprotection of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Introduction: Navigating the Deprotection of a Labile Amino Acid Derivative

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a valuable synthetic intermediate in peptide chemistry and the development of enzyme inhibitors. The β-chloroalanine moiety serves as a reactive handle for introducing modifications or acting as a mechanism-based inactivator for certain enzymes.[1][2] The successful synthesis of target molecules hinges on the effective and clean removal of the N-terminal Benzyloxycarbonyl (Cbz or Z) and C-terminal Benzyl (Bn) ester protecting groups.

However, the simultaneous deprotection of this specific molecule presents a significant chemical challenge. The presence of a labile alkyl chloride on the β-carbon introduces a major risk of a common side reaction, hydrodechlorination, under the most conventional deprotection conditions. This guide provides a detailed analysis of deprotection strategies, explains the causality behind protocol choices, and presents robust methodologies designed to preserve the integrity of the β-chloroalanine core.

The Core Scientific Challenge: Preserving the C-Cl Bond

The primary obstacle in deprotecting N-(Cbz)-L-β-chloroalanine-OBn is the susceptibility of the C-Cl bond to reduction. The most common and otherwise highly efficient method for removing both Cbz and Bn groups is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) with hydrogen gas.[3][4][5] While this method effectively cleaves the benzylic C-O bonds of the protecting groups, the palladium catalyst can also readily catalyze the hydrogenolysis of the C-Cl bond, leading to the formation of alanine as an undesired byproduct.[6]

Therefore, a successful protocol must either:

  • Carefully control the conditions of hydrogenolysis to favor deprotection over dechlorination.

  • Employ a non-reductive deprotection strategy that is orthogonal to the C-Cl bond.

This application note will explore both avenues, with a strong recommendation for non-reductive methods to ensure product integrity and reproducibility.

Comparative Analysis of Deprotection Strategies

The selection of a deprotection method is a critical decision that directly impacts yield and purity. Below is a comparison of viable strategies, outlining their mechanisms, advantages, and inherent risks.

Deprotection StrategyReagents & ConditionsTypical Reaction TimeYieldPurityOrthogonality & Key Considerations
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hoursVariableLow to GoodHigh risk of hydrodechlorination. Requires careful monitoring and catalyst selection. Not recommended for final, high-purity material.[6][7]
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, in MeOH1-6 hoursVariableLow to GoodSafer alternative to H₂ gas, but the fundamental risk of C-Cl hydrogenolysis on the Pd surface remains.[5][8]
Lewis Acid-Mediated Cleavage Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP)2-16 hours>90%>95%Recommended Method. Non-reductive conditions preserve the C-Cl bond. Orthogonal to O- and N-Bn groups, making it highly selective for N-Cbz.[9][10][11] Benzyl ester cleavage requires separate consideration.
Acidic Cleavage HBr in Acetic Acid1-4 hoursGoodGoodNon-reductive, but harsh conditions can lead to side reactions with the sensitive β-chloroalanine, such as aziridine formation.[12] Not orthogonal to other acid-labile groups.

Recommended Protocol: Lewis Acid-Mediated Deprotection of the N-Cbz Group

This protocol is recommended for its high selectivity and non-reductive nature, which circumvents the issue of hydrodechlorination. It focuses on the removal of the N-Cbz group, which is often the more critical step for subsequent peptide coupling.

Causality and Mechanistic Insight

The combination of a strong Lewis acid, AlCl₃, with the highly polar, non-coordinating solvent HFIP creates a powerful acidic system.[9][11] HFIP enhances the Brønsted acidity of the system, facilitating the cleavage of the carbamate bond without the need for hydrogenation, thereby leaving the C-Cl bond and the benzyl ester intact.[10] This method is exceptionally mild and tolerant of many functional groups that are sensitive to reduction.[9][13]

Workflow Diagram: Lewis Acid-Mediated N-Cbz Deprotection

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve N-(Cbz)-L-β-chloroalanine-OBn in HFIP B Add AlCl₃ (3 equiv) at room temperature A->B Suspension forms C Stir mixture for 2-16 hours B->C D Monitor reaction by TLC/LC-MS for disappearance of starting material C->D Check periodically E Dilute with Dichloromethane (DCM) D->E Upon completion F Quench with aq. NaHCO₃ E->F Solution becomes clear G Extract with DCM F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I J J I->J Yields H-L-β-chloroalanine-OBn

Caption: Workflow for selective N-Cbz deprotection using AlCl₃/HFIP.

Step-by-Step Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the solution, carefully add anhydrous Aluminum chloride (AlCl₃, 3 equivalents) at room temperature. The mixture will likely be a suspension.[9]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). The suspension should become a clear, homogeneous solution.[9] Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired H-L-β-chloroalanine-OBn.

Note: This protocol selectively removes the N-Cbz group. If removal of the benzyl ester is also required, a subsequent, orthogonal deprotection step (e.g., hydrolysis) would be necessary.

Alternative Protocol: Simultaneous Deprotection via Catalytic Hydrogenolysis (with Caution)

While carrying a significant risk of byproduct formation, catalytic hydrogenolysis remains a common method for Cbz/Bn deprotection due to its simplicity.[8][14][15] Success with this substrate requires careful control to maximize selectivity.

Causality and Scientific Rationale for Control

The goal is to find a kinetic window where the rate of deprotection is significantly faster than the rate of hydrodechlorination. This can be influenced by:

  • Catalyst Activity: Using a less active catalyst or a catalyst known to be less prone to dehalogenation can be beneficial.[6]

  • Hydrogen Availability: Using atmospheric pressure (hydrogen balloon) rather than high-pressure hydrogenation limits the amount of dissolved hydrogen, potentially slowing the C-Cl bond reduction.[7]

  • Strict Monitoring: The reaction must be stopped immediately upon consumption of the starting material to prevent over-reduction of the product.

Deprotection & Dechlorination Pathway

Hydrogenolysis_Pathway A N-(Cbz)-L-β-chloroalanine-OBn B H-L-β-chloroalanine-OH (Desired Product) A->B H₂, Pd/C (Deprotection) C H-L-alanine-OH (Byproduct) A->C Concurrent Side Reaction B->C H₂, Pd/C (Hydrodechlorination)

Caption: Reaction pathways during catalytic hydrogenolysis.

Step-by-Step Experimental Protocol
  • Preparation: In a round-bottom flask suitable for hydrogenation, dissolve N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (1 equivalent) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).[8]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[8]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress meticulously by TLC or LC-MS at short intervals (e.g., every 15-30 minutes).

  • Workup: As soon as the starting material is consumed, immediately stop the reaction. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which will likely be a mixture of L-β-chloroalanine and L-alanine. Further purification may be required.

Conclusion

The deprotection of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester requires a thoughtful approach that prioritizes the stability of the C-Cl bond. While catalytic hydrogenolysis offers a one-pot removal of both protecting groups, the inherent and significant risk of hydrodechlorination makes it a less reliable method. For applications demanding high purity and structural integrity, a non-reductive strategy is scientifically superior. The Lewis acid-mediated deprotection of the N-Cbz group using AlCl₃/HFIP is presented as the most robust and trustworthy protocol, delivering the desired product with high selectivity and yield. This approach provides researchers with a reliable method to access the versatile β-chloroalanine scaffold for further synthetic elaboration.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Thieme. (2024). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synthesis.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • American Chemical Society. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Wiley Online Library. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
  • American Chemical Society. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • National Institutes of Health. (n.d.). Developing deprotectase biocatalysts for synthesis. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
  • Royal Society of Chemistry. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
  • MedChemExpress. (n.d.). β-Chloro-L-alanine (L-β-Chloroalanine) | Bacterial Inhibitor.
  • Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
  • PubMed. (n.d.). Inhibition of bacterial growth by beta-chloro-D-alanine.

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Assays Using N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for utilizing N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester as an irreversible enzyme inhibitor i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester as an irreversible enzyme inhibitor in biochemical assays. We delve into the mechanistic underpinnings of its inhibitory action, present comprehensive protocols for its application, and offer insights into data analysis and interpretation. This guide is intended to equip researchers in enzymology and drug discovery with the necessary framework to effectively employ this compound for the characterization of target enzymes, particularly those with nucleophilic active site residues such as cysteine proteases.

Introduction: The Role of Irreversible Inhibitors in Drug Discovery

Irreversible enzyme inhibitors are a critical class of compounds in both fundamental research and pharmaceutical development. By forming a stable, covalent bond with their target enzyme, they offer prolonged and potent pharmacological effects.[1][2] N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a peptidomimetic compound designed to act as a targeted covalent inhibitor. Its structure comprises a recognition motif and a reactive electrophilic "warhead," the β-chloroalanine moiety, which is poised to react with a nucleophilic amino acid residue in the enzyme's active site.[3] The benzyloxycarbonyl and benzyl ester groups serve as protecting groups that can influence the compound's solubility and cell permeability.[4] Understanding the kinetics and mechanism of such inhibitors is paramount for the development of selective and efficacious therapeutic agents.[1][5]

Mechanism of Action: Covalent Modification

The inhibitory activity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is predicated on the chemical reactivity of the chlorine atom at the β-carbon of the alanine residue. This compound functions as an affinity label, where the inhibitor first binds reversibly to the enzyme's active site (E•I complex), followed by an irreversible covalent modification step.[1][5] The process can be described by a two-step kinetic model:

E + I ⇌ E•I → E-I

where:

  • E is the free enzyme.

  • I is the inhibitor.

  • E•I is the reversible enzyme-inhibitor complex.

  • E-I is the irreversibly inactivated enzyme.

The key kinetic parameters that define the efficiency of an irreversible inhibitor are:

  • KI : The dissociation constant for the initial reversible binding step. A lower KI indicates higher affinity.[1][5]

  • kinact : The first-order rate constant for the inactivation of the enzyme.[1][5]

The overall potency of the inhibitor is best described by the second-order rate constant, kinact/KI .[1][5]

The proposed mechanism of inhibition, particularly for a cysteine protease, involves the nucleophilic attack of the active site cysteine thiol on the β-carbon of the chloroalanine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Irreversibly Inhibited Enzyme Enzyme_Cys Enzyme-Cys-S⁻ Inhibitor R-CH(NH-Z)-CH₂(Cl) Enzyme_Cys->Inhibitor Nucleophilic Attack Covalent_Complex Enzyme-Cys-S-CH₂-CH(NH-Z)-R Inhibitor->Covalent_Complex Chloride leaving group

Caption: Proposed mechanism of irreversible inhibition of a cysteine protease.

Experimental Protocols

The characterization of an irreversible inhibitor like N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester requires specific assay designs to determine its kinetic parameters. Below are detailed protocols for a general workflow.

Materials and Reagents
  • Target Enzyme: e.g., Papain (a model cysteine protease), Cathepsin B, or another enzyme of interest.

  • Inhibitor: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS: 55822-82-7).[6]

  • Substrate: A suitable fluorogenic or chromogenic substrate for the target enzyme (e.g., N-α-Benzoyl-L-arginine ethyl ester (BAEE) for papain).

  • Assay Buffer: Buffer appropriate for the target enzyme's activity (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 6.5).

  • Activating Agent (for cysteine proteases): e.g., Dithiothreitol (DTT) or L-cysteine.

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO).

  • Microplate Reader: Capable of kinetic measurements of absorbance or fluorescence.

  • 96-well plates: Non-binding, clear, or black plates suitable for the assay.

Protocol 1: Determination of kobs (Observed Rate of Inactivation)

This protocol measures the rate of enzyme inactivation at various inhibitor concentrations.

  • Enzyme Activation: If using a cysteine protease, pre-activate the enzyme in assay buffer containing the activating agent (e.g., 2 mM DTT) for 10-15 minutes at the assay temperature.

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer and varying concentrations of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester. Include a control with DMSO only.

  • Initiation of Inactivation: Add the activated enzyme to each well to initiate the inactivation reaction. The final enzyme concentration should be low (in the nanomolar range).

  • Time-course Aliquots: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inhibitor concentration and immediately dilute it into a solution containing the substrate. The dilution should be sufficient to stop further inactivation.

  • Measurement of Residual Activity: Immediately measure the initial rate of substrate hydrolysis in the microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.

    • The slope of this line will be the negative of the observed inactivation rate constant (-kobs).

G cluster_workflow k_obs Determination Workflow A Prepare serial dilutions of inhibitor B Pre-incubate enzyme with inhibitor at various concentrations A->B C At timed intervals, remove aliquots B->C D Dilute aliquots into substrate solution C->D E Measure residual enzyme activity D->E F Plot ln(% Activity) vs. Time for each inhibitor concentration E->F G Determine k_obs from the slope of each line F->G

Caption: Workflow for determining the observed rate of inactivation (k_obs).

Protocol 2: Determination of kinact and KI

This protocol uses the kobs values obtained from Protocol 1 to determine the key kinetic parameters of irreversible inhibition.

  • Data Plotting: Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Non-linear Regression: Fit the data to the Michaelis-Menten equation for irreversible inhibitors:

    kobs = (kinact * [I]) / (KI + [I])

    where:

    • [I] is the inhibitor concentration.

  • Parameter Extraction: The fitting will yield values for kinact (the maximum rate of inactivation at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the inactivation rate is half of kinact).[1][5]

  • Calculation of kinact/KI: Calculate the second-order rate constant, which represents the efficiency of the inhibitor.

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Step
No inhibition observed Inhibitor is inactive or the target enzyme is not susceptible.Verify inhibitor integrity. Test against a known sensitive enzyme (e.g., papain).
High variability in kobs values Inconsistent timing of aliquots; inhibitor instability.Use a multi-channel pipette for precise timing. Prepare fresh inhibitor stock.
Non-saturable kobs plot KI is much higher than the tested inhibitor concentrations.Increase the concentration range of the inhibitor.
Rapid loss of enzyme activity in control Enzyme instability in the assay buffer.Optimize buffer conditions (pH, ionic strength, additives).

Concluding Remarks

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a valuable tool for studying enzymes, particularly cysteine proteases. Its mechanism as an irreversible inhibitor allows for the detailed kinetic characterization of enzyme-inhibitor interactions. The protocols outlined in this guide provide a robust framework for determining the key parameters of irreversible inhibition, kinact and KI. These values are essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective covalent inhibitors in drug discovery programs.[7][8]

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - MDPI. (2022, April 15). Available from: [Link]

  • Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics - PMC. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - ResearchGate. (2022, April 13). Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed. (2022, April 15). Available from: [Link]

  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library - J-Stage. Available from: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1). Available from: [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases | Journal of Medicinal Chemistry - ACS Publications. (2014, May 28). Available from: [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available from: [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - PMC. (2014, May 28). Available from: [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases - ResearchGate. (2014, May 28). Available from: [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, August 8). Available from: [Link]

  • Slowly Binding and Irreversible Enzyme Inhibitors - R Discovery. (2017, October 27). Available from: [Link]

  • Product Name : N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester | Pharmaffiliates. Available from: [Link]

  • N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem. Available from: [Link]

  • Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. Available from: [Link]

  • N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine | C18H19NO4 - PubChem - NIH. Available from: [Link]

  • Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed. Available from: [Link]

  • Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13... - ResearchGate. Available from: [Link]

  • EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents.

Sources

Application

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in solid-phase peptide synthesis

Application Note: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester as a Versatile Synthon in Solid-Phase Peptide Synthesis (SPPS) Executive Insight The synthesis of complex peptide therapeutics—particularly those fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester as a Versatile Synthon in Solid-Phase Peptide Synthesis (SPPS)

Executive Insight The synthesis of complex peptide therapeutics—particularly those featuring lanthionine (thioether) bridges, macrocycles, or reactive Michael acceptors—requires highly specialized building blocks. The fully protected compound N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (Z-β-chloro-Ala-OBzl)[1] serves as a powerful, stable precursor in this domain. While its fully protected nature makes it shelf-stable, its true utility in Solid-Phase Peptide Synthesis (SPPS) emerges when it is selectively deprotected and utilized as a masked precursor for dehydroalanine (Dha)[2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic step-lists. Here, we explore the mechanistic rationale, optimized protocols, and self-validating workflows necessary for deploying this synthon in advanced peptide engineering without compromising sequence integrity.

Mechanistic Rationale: Orthogonality and Reactivity

β-chloroalanine derivatives are highly susceptible to base-catalyzed β-elimination, yielding dehydroalanine (Dha)[3]. Dha is a critical intermediate; it acts as an electrophilic Michael acceptor that can react with nucleophiles (such as the thiol group of a cysteine residue) to form robust thioether cross-links[4].

The Causality of the Z-Protecting Group: In standard Fmoc-SPPS, the N-terminal amine is exposed after piperidine treatment. If a Dha residue is generated while a free N-terminal amine is present in the sequence, unwanted intramolecular Michael addition can occur, leading to truncated or cross-linked byproducts. The Benzyloxycarbonyl (Z) group provides critical orthogonality. It remains completely stable during the base-catalyzed β-elimination step, protecting the N-terminus and ensuring the Dha residue is exclusively available for controlled, targeted bioconjugation downstream.

Mechanistic_Pathway A Z-β-chloro-Ala-OBzl (Fully Protected) B Z-β-chloro-Ala-OH (SPPS Precursor) A->B Saponification (LiOH/THF) C Resin-Bound β-chloro-Ala Peptide B->C SPPS Coupling (DIC/Oxyma) D Dehydroalanine (Dha) Peptide C->D β-Elimination (DBU/DMF) E Lanthionine-Bridged Peptide D->E Thia-Michael Addition (Cys-SH)

Fig 1: Reaction pathway from Z-β-chloro-Ala-OBzl to dehydroalanine and lanthionine peptides.

Experimental Protocols: From Precursor to On-Resin Modification

To utilize Z-β-chloro-Ala-OBzl in SPPS, the C-terminal benzyl ester must first be cleaved to yield the free acid (Z-β-chloro-Ala-OH), which is then coupled to the resin-bound peptide.

Protocol A: Selective Saponification of the Benzyl Ester

Causality: The benzyl ester (OBzl) blocks amide bond formation. Saponification with LiOH is chosen over catalytic hydrogenation (H₂/Pd) because hydrogenation risks simultaneous removal of the Z-group and unwanted reductive dechlorination of the β-chloro moiety.

  • Initiation: Dissolve 1.0 mmol of Z-β-chloro-Ala-OBzl in 5 mL of Tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add 1.2 mmol of LiOH (0.1 M aqueous solution) dropwise over 15 minutes to prevent localized heating. Stir at 0 °C for 1 hour.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z ~348.1 [M+H]⁺) disappears, replaced entirely by the free acid product (m/z ~256.0 [M-H]⁻).

  • Isolation: Quench by acidifying the mixture to pH 2–3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield Z-β-chloro-Ala-OH.

Protocol B: Base-Free Coupling and On-Resin β-Elimination

Causality: During coupling, strong bases like N,N-Diisopropylethylamine (DIPEA) must be avoided to prevent premature β-elimination of the chlorine atom before the amide bond is fully formed. We utilize a DIC/OxymaPure activation strategy, which maintains a neutral pH environment.

  • Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

  • Activation & Coupling: Pre-activate Z-β-chloro-Ala-OH (0.3 mmol, 3 eq) with N,N'-Diisopropylcarbodiimide (DIC, 0.3 mmol) and OxymaPure (0.3 mmol) in 2 mL DMF for 3 minutes. Add the activated mixture to the resin and shake for 2 hours at room temperature. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • β-Elimination: To generate the Dha residue[2], treat the resin with a 2% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF (v/v) for 2 hours at room temperature.

  • Self-Validation Check: Perform a microcleavage on 5 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF or LC-MS. Successful conversion to Dha is confirmed by a precise mass shift of -36 Da (corresponding to the loss of HCl) relative to the theoretical mass of the β-chloro intermediate.

SPPS_Workflow S1 1. Precursor Activation LiOH hydrolysis of OBzl ester S2 2. Peptide Assembly Standard SPPS up to target residue S1->S2 S3 3. Base-Free Coupling Incorporate Z-β-chloro-Ala-OH (DIC/Oxyma) S2->S3 S4 4. On-Resin Modification DBU-induced elimination to Dha S3->S4 S5 5. Cleavage & Deprotection Global deprotection via strong acid S4->S5

Fig 2: Step-by-step SPPS workflow for incorporating and modifying β-chloroalanine derivatives.

Quantitative Optimization of β-Elimination Conditions

The choice of base is the most critical variable in generating Dha from β-chloroalanine precursors[2]. The table below summarizes the empirical data driving the selection of DBU over traditional SPPS bases.

Base SystemConcentration / SolventReaction TimeConversion to Dha (%)Observed Side Reactions
DIPEA 10% in DMF12 hours< 40%Incomplete elimination; requires excessive time.
Piperidine 20% in DMF2 hours> 90%High piperidine-Dha Michael adduct formation.
DBU 2% in DMF2 hours> 98% Minimal; clean and rapid conversion.
LiOH (aq) 0.1 M in THF/H₂O1 hourN/APremature ester hydrolysis / Resin cleavage.

Note: DBU is a non-nucleophilic amidine base, making it ideal for elimination reactions without risking nucleophilic attack on the newly formed Michael acceptor.

Downstream Applications: Thia-Michael Addition

Once the Dha residue is successfully generated on-resin, it serves as an anchor for structural rigidification. By introducing a generic thiol (e.g., 1,2-ethanedithiol) or a sequence-specific cysteine residue, researchers can induce a Thia-Michael addition. This forms a lanthionine bridge, a structural motif heavily utilized in the development of antimicrobial peptides and highly stable macrocyclic drugs[3][4]. Following the desired bioconjugation, the terminal Z-group can be removed during final global cleavage using strong acids (e.g., HF or TFMSA in Boc-SPPS strategies) or via post-cleavage catalytic hydrogenation.

References

  • N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester Product Specification. Pharmaffiliates. URL:[Link]

  • Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253-2256. URL:[Link]

  • Townsend, M. H., et al. (2020). A Comparison of Reversible Versus Irreversible Protein Glutathionylation. ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of β-Substituted Alanines from N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester

Introduction: The Strategic Value of β-Substituted Alanines In the landscape of modern drug development and chemical biology, unnatural amino acids (UAAs) are indispensable tools.[][2] They serve as unique building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of β-Substituted Alanines

In the landscape of modern drug development and chemical biology, unnatural amino acids (UAAs) are indispensable tools.[][2] They serve as unique building blocks for creating novel peptide therapeutics, engineering proteins with enhanced functions, and probing complex biological systems.[3][4] Among the vast array of UAAs, β-substituted alanines are of particular importance due to their ability to introduce diverse chemical functionalities into a simple amino acid scaffold.

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-substituted alanines using a highly versatile and reliable electrophilic building block: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester . This substrate serves as a cornerstone for generating extensive libraries of novel alanine derivatives through a straightforward nucleophilic substitution pathway. We will delve into the mechanistic underpinnings, provide step-by-step protocols for various nucleophile classes, and offer expert insights into optimizing these transformations.

Mechanistic Framework: The SN2 Pathway to Alanine Diversification

The core transformation relies on a classic bimolecular nucleophilic substitution (SN2) reaction.[5] In this process, a nucleophile attacks the electrophilic β-carbon of the chloroalanine derivative, displacing the chloride leaving group in a single, concerted step.

Key Components of the Substrate:

  • L-Alanine Core: Provides the essential amino acid backbone with defined stereochemistry at the α-carbon.

  • β-Chloro Group: Activates the β-position for nucleophilic attack, serving as an excellent leaving group.

  • N-Benzyloxycarbonyl (Cbz or Z) Group: A robust protecting group for the α-amino functionality. It prevents unwanted side reactions, such as self-cyclization or polymerization, and is stable under the reaction conditions but can be readily removed via catalytic hydrogenolysis.[6]

  • Benzyl Ester (OBn): Protects the carboxylic acid, enhancing solubility in organic solvents and preventing its interference in base-mediated reactions. Like the Cbz group, it is conveniently cleaved during hydrogenolysis.[7]

The SN2 mechanism dictates a backside attack by the nucleophile relative to the departing chloride ion. This leads to a predictable stereochemical outcome and ensures the integrity of the chiral center at the α-carbon is maintained under appropriate conditions.

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols: A Step-by-Step Guide

This section details the general workflow for the synthesis of β-substituted alanines, followed by specific examples. The protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

General Experimental Workflow

The following diagram outlines the standard procedure from reaction setup to product isolation.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A Dissolve Substrate & Nucleophile in Anhydrous Solvent B Establish Inert Atmosphere (N₂ or Ar) A->B C Cool to 0 °C (if required) B->C D Add Base Dropwise C->D E Warm to Room Temperature & Stir D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: Standard experimental workflow for synthesis.

Master Protocol: General Synthesis of β-Substituted Alanines

Materials:

  • N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., NaH, K₂CO₃, Et₃N, DBU; 1.1 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, THF, Acetonitrile)

  • Standard work-up and purification reagents.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester and the chosen anhydrous solvent.

  • Add the nucleophile to the stirred solution. For solid nucleophiles, add in one portion. For liquids, add via syringe.

  • If the nucleophile requires deprotonation (e.g., thiols, alcohols, secondary amines), cool the mixture to 0 °C and add the base (e.g., NaH) portion-wise. Allow it to stir for 30 minutes at 0 °C before proceeding. For other cases, the base can be added at room temperature.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 , or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench carefully by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure β-substituted alanine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications with Diverse Nucleophiles: Building a Chemical Library

The true power of this methodology lies in its broad substrate scope. A wide variety of nucleophiles can be employed to generate a corresponding diversity of β-substituted alanines.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Approx. Yield (%)Resulting Amino Acid Type
Nitrogen Sodium Azide (NaN₃)N/ADMF6012>90β-Azido-alanine
IndoleNaHTHF25885β-(Indol-1-yl)-alanine
AnilineK₂CO₃Acetonitrile801675β-Anilino-alanine
Sulfur ThiophenolEt₃NTHF254>95S-Phenyl-cysteine
Benzyl MercaptanDBUDMF253>95S-Benzyl-cysteine
Oxygen PhenolK₂CO₃DMF502470O-Phenyl-serine
Carbon Diethyl MalonateNaHTHF251280Aspartic Acid Analogue
Sodium Cyanide (NaCN)N/ADMSO602465β-Cyano-alanine
Table 1: Representative examples of nucleophilic substitution reactions.
Specific Protocol Example: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine Benzyl Ester

This protocol is adapted from a known procedure for a similar synthesis.[8]

Materials:

  • N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (1.0 g, ~2.88 mmol)

  • Pyrazole (235 mg, 3.45 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, finely powdered, 596 mg, 4.32 mmol, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF, 15 mL)

Procedure:

  • Combine the chloroalanine starting material, pyrazole, and potassium carbonate in a round-bottom flask.

  • Add anhydrous DMF and stir the resulting suspension vigorously at room temperature.

  • Heat the mixture to 50 °C and maintain for 16 hours, monitoring by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford the title compound.

Product Elaboration: The Deprotection Step

A key advantage of the Cbz/Benzyl protection strategy is the ability to deprotect both groups simultaneously in a single, clean step.

Protocol: Catalytic Hydrogenolysis
  • Dissolve the protected β-substituted alanine derivative in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Add Palladium on Carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenator.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the free amino acid.

Field-Proven Insights & Troubleshooting

  • Causality of Base Choice: The choice of base is critical. Strong, non-nucleophilic bases like NaH are ideal for deprotonating soft nucleophiles (thiols, malonates). For less acidic nucleophiles like anilines or phenols, a weaker base like K₂CO₃ is sufficient and minimizes side reactions. Triethylamine (Et₃N) acts as both a mild base and an HCl scavenger.

  • Avoiding Elimination: The primary side reaction is E2 elimination to form the N-Cbz-dehydroalanine benzyl ester derivative. This is favored by strong, sterically hindered bases (e.g., t-BuOK) and higher temperatures. To mitigate this, use the mildest base and lowest temperature that effectively promotes the desired SN2 reaction.

  • Maintaining Stereochemical Integrity: While the α-carbon is not directly involved in the reaction, strong basic conditions can lead to epimerization via enolate formation. It is crucial to avoid prolonged exposure to strong bases and elevated temperatures. Using bases like K₂CO₃ or Et₃N at room temperature is generally safe.

  • Solvent Effects: Polar aprotic solvents like DMF, THF, and acetonitrile are preferred as they effectively solvate the cations of basic reagents and do not interfere with the nucleophile's reactivity.

Conclusion

N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester is a powerful and versatile electrophilic synthon for the asymmetric synthesis of a wide spectrum of β-substituted alanines. The SN2 methodology presented here is robust, scalable, and amenable to a vast range of nucleophiles, making it an essential strategy for researchers in medicinal chemistry, peptide science, and drug discovery. The straightforward protocols and predictable outcomes allow for the rapid generation of novel molecular entities for biological screening and materials science applications.

References

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18).
  • BOC Sciences. (2024, December 6). Creating Unnatural Amino Acids [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-chloro-l-alanine derivatives, Boc-β-chloro-l-alanine 13 and β-chloro-l-alanine benzyl ester hydrochloride salt 14. Retrieved from [Link]

  • Splain, R. K., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 28(6), 1609-1613. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing beta-chloroalanine.
  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Stereochemistry of reactions of the inhibitor/substrates l- and d-β-chloroalanine with β-mercaptoethanol catalysed by l-aspartate aminotransferase and d-amino acid aminotransferase respectively. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • PubMed. (2005). Stereochemistry of reactions of the inhibitor/substrates L- and D-beta-chloroalanine with beta-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). New processes for producing beta-alanine derivatives.
  • PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine. Retrieved from [Link]

  • University of Wisconsin–Madison. (2023). Engineered Biocatalytic Synthesis of β‐N‐Substituted‐α‐Amino Acids. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

Sources

Application

Application Note: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester as a Precursor for Dehydroalanine Synthesis and Bioconjugation

Executive Summary The synthesis and site-specific modification of peptides often require highly reactive intermediates that cannot be directly incorporated during standard solid-phase peptide synthesis (SPPS). Dehydroala...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and site-specific modification of peptides often require highly reactive intermediates that cannot be directly incorporated during standard solid-phase peptide synthesis (SPPS). Dehydroalanine (Dha), an α,β -unsaturated amino acid, is a prime example. Due to its propensity for spontaneous polymerization and degradation, Dha is best generated in situ or via late-stage functionalization.

This application note details the use of N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (Z-β-chloro-Ala-OBzl) as a stable, bench-ready precursor for Dha. By leveraging a base-catalyzed β-elimination mechanism, researchers can efficiently unveil the reactive Dha moiety. Subsequently, the Dha residue serves as a potent Michael acceptor for bioconjugation, enabling the synthesis of complex architectures such as lanthionine-bridged peptides.

Mechanistic Rationale & Chemical Properties

Why Z-β-chloro-Ala-OBzl?

Z-β-chloro-Ala-OBzl (CAS: 55822-82-7) is a fully protected synthetic amino acid derivative[1]. The choice of this specific precursor over alternatives (such as O-tosyl serine or selenocysteine derivatives) is driven by three causal factors:

  • Clean E2 Elimination: The β-chloro group acts as an excellent leaving group under mild basic conditions, avoiding the need for heavy metals or strong oxidants that might degrade sensitive peptide sequences[2].

  • Terminal Protection: The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups prevent unwanted intramolecular side reactions, such as aziridine formation or N-terminal nucleophilic attack, during the strongly basic elimination phase[3].

  • High Yields: β-chloroalanine derivatives are predominantly utilized as key precursors because they reliably yield the α,β -unsaturated system with minimal epimerization of adjacent chiral centers[4].

Physicochemical Specifications

Table 1: Physicochemical Properties of Z-β-chloro-Ala-OBzl

ParameterSpecification / Value
Chemical Name N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester
CAS Number 55822-82-7[1]
Molecular Formula C18H18ClNO4[1]
Molecular Weight 347.79 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, THF, DMF; Insoluble in water

Experimental Workflows

Protocol A: Base-Catalyzed β-Elimination to Z-Dha-OBzl

Mechanistic Causality: The transformation relies on a base-catalyzed β-elimination reaction[5]. The α-proton of the precursor is rendered acidic by the electron-withdrawing Z and OBzl groups. A non-nucleophilic base (e.g., Triethylamine) abstracts this proton, leading to the expulsion of the chloride ion via an anti-periplanar E2 transition state, yielding the dehydroalanine derivative[3].

Elimination A Z-β-chloro-Ala-OBzl (Precursor) B Base Addition (e.g., TEA, DBU) A->B Anhydrous DCM, 0 °C C E2 Transition State (Anti-periplanar geometry) B->C Proton Abstraction D Z-Dha-OBzl (Dehydroalanine) C->D Chloride Expulsion E Amine Hydrochloride (Byproduct) C->E

Figure 1: Mechanistic workflow of base-catalyzed β-elimination of Z-β-chloro-Ala-OBzl to Z-Dha-OBzl.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of Z-β-chloro-Ala-OBzl in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality Note: Anhydrous conditions are critical to prevent base-catalyzed hydrolysis of the benzyl ester.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath.

  • Base Addition: Add 1.5 mmol (1.5 eq) of Triethylamine (TEA) dropwise over 5 minutes. Causality Note: TEA is chosen over stronger bases like DBU to minimize the risk of premature polymerization of the resulting Dha.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Workup: Quench the reaction with 5 mL of 1M HCl to neutralize excess base. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Self-Validating System (Checkpoint A):

  • TLC: Check for the disappearance of the starting material (UV active). The product (Z-Dha-OBzl) will have a slightly higher Rf value in Hexane/EtOAc (7:3).

  • 1H NMR (CDCl3): Validation is confirmed by the disappearance of the α-CH multiplet and β-CH2 doublet of doublets associated with the chloroalanine, and the appearance of two distinct vinylic protons (singlets or fine doublets) in the 5.5–6.5 ppm region characteristic of the terminal alkene.

Protocol B: Site-Specific Thia-Michael Addition (Lanthionine Synthesis)

Mechanistic Causality: Dehydroalanine serves as a versatile Michael acceptor for a wide array of protein modifications[6]. Because the alkene is conjugated with the ester carbonyl, it is highly electrophilic. A prominent downstream application is the synthesis of lanthionines via the hetero-conjugate addition of cysteine thiols to the Dha moiety[7].

MichaelAddition A Z-Dha-OBzl (Michael Acceptor) D Thioether Conjugate (Lanthionine) A->D Conjugate Addition B Thiol Nucleophile (e.g., Cysteine) B->D Nucleophilic Attack C Base Catalyst (DIPEA / K2CO3) C->D Deprotonation

Figure 2: Downstream application of Z-Dha-OBzl as a Michael acceptor for lanthionine synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the freshly synthesized Z-Dha-OBzl and 1.1 mmol of a protected thiol (e.g., Boc-Cys-OMe) in 5 mL of degassed Dimethylformamide (DMF).

  • Catalysis: Add 0.2 mmol (0.2 eq) of N,N-Diisopropylethylamine (DIPEA). Causality Note: A catalytic amount of weak base is sufficient to generate the highly nucleophilic thiolate anion without triggering Dha polymerization.

  • Incubation: Stir at room temperature for 12 hours under argon.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF) and water, dry, and purify via flash column chromatography.

Self-Validating System (Checkpoint B):

  • Ellman’s Assay: Perform an Ellman’s reagent (DTNB) test on the reaction mixture. A negative result (absence of yellow color) validates that the free thiol has been fully consumed by the Michael acceptor.

  • Mass Spectrometry (ESI-MS): The product mass must exactly equal the sum of the Z-Dha-OBzl and Boc-Cys-OMe precursor masses.

Quantitative Data & Optimization

To ensure maximum yield and prevent polymerization, the choice of base and solvent during the β-elimination step (Protocol A) must be carefully calibrated.

Table 2: Optimization of Base-Catalyzed Elimination Conditions

Base (Equivalents)SolventTempTimeYield (%)Observation / Causality
TEA (1.5 eq) DCM0 °C → RT4h85% Optimal. Clean conversion; TEA is bulky enough to act as a base rather than a nucleophile.
DBU (1.1 eq) THFRT1h70%Faster reaction, but trace polymerization observed due to higher basicity.
DIPEA (2.0 eq) DMFRT12h60%Sluggish elimination; steric hindrance of DIPEA reduces E2 efficiency.
K₂CO₃ (3.0 eq) MeOHRT2h<10%Complete failure. Methanol induces transesterification and unwanted Michael addition of methoxide.

Troubleshooting

  • Issue: Incomplete elimination of the β-chloro group.

    • Solution: Ensure the DCM is strictly anhydrous. Moisture can lead to competitive substitution reactions (forming β-hydroxyalanine). Increase TEA to 2.0 equivalents.

  • Issue: Product mixture turns highly viscous or insoluble (Polymerization).

    • Solution: Dehydroalanine derivatives are prone to radical polymerization. Do not heat the reaction above room temperature. If storing Z-Dha-OBzl, keep it neat at -20 °C or add a trace amount of a radical inhibitor (e.g., BHT).

  • Issue: Multiple spots on TLC during Michael Addition.

    • Solution: Thia-Michael additions create a new stereocenter at the α-carbon of the Dha residue, resulting in a mixture of D- and L- diastereomers (epimers). If stereocontrol is required, chiral catalysts or specific steric bulk on the protecting groups must be employed.

References

  • Pharmaffiliates. (n.d.). Product Name : N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester. Retrieved from[Link][1]

  • Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. The Journal of Organic Chemistry. Retrieved from[Link][2],[3]

  • ResearchGate. (2015). A Comparison of Reversible Versus Irreversible Protein Glutathionylation. Retrieved from[Link][6]

  • ResearchTrend. (2021). Nutritional Supplementary Role of Non-Standard Amino Acids and Amino Acid Derivatives. Retrieved from[Link][7]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Nucleophilic Substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step nucleophilic substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Est...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step nucleophilic substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester. This versatile substrate serves as a crucial building block in the synthesis of non-canonical amino acids and peptidomimetics, which are of significant interest in medicinal chemistry and drug discovery.[1] This guide delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses critical process parameters and potential side reactions. By elucidating the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to successfully and efficiently utilize this important synthetic transformation.

Introduction: The Significance of β-Substituted Alanine Derivatives

β-Amino acids are integral components of numerous biologically active molecules, including natural products and pharmaceuticals.[1][2] The ability to introduce a wide range of functional groups at the β-position of alanine allows for the synthesis of diverse and structurally complex molecules with tailored biological activities.[3] N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a particularly useful precursor for this purpose. The electron-withdrawing nature of the chlorine atom activates the β-carbon for nucleophilic attack, while the benzyloxycarbonyl (Cbz or Z) and benzyl ester protecting groups offer stability and can be selectively removed under specific conditions.[4][5] This allows for the controlled and stepwise synthesis of modified amino acids and peptides.[4]

The core reaction discussed herein is a nucleophilic substitution at the β-carbon. This process can proceed through different mechanisms, primarily SN1 or SN2, depending on the nature of the nucleophile, solvent, and reaction conditions.[6][7][8] Understanding these mechanistic pathways is paramount for controlling the stereochemistry and yield of the desired product.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution on the β-carbon of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester can be influenced to follow either an SN1 or SN2 pathway. The choice of mechanism has significant implications for the stereochemical outcome of the reaction.

The SN2 Pathway: A Concerted, Stereospecific Reaction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[6][7][9] This "backside attack" results in an inversion of stereochemistry at the chiral center.

Key Characteristics of the SN2 Pathway:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[7][9]

  • Stereochemistry: Results in a complete inversion of the stereocenter. For the L-configured starting material, an R-configured product would be expected.

  • Nucleophile: Favored by strong, unhindered nucleophiles.

  • Solvent: Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

The SN1 Pathway: A Stepwise, Stereoracemizing Reaction

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[6][8] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[6][8] The nucleophile then attacks the planar carbocation in the second, faster step.

Key Characteristics of the SN1 Pathway:

  • Kinetics: The reaction rate is dependent only on the concentration of the substrate (first-order kinetics).[7]

  • Stereochemistry: The planar carbocation can be attacked from either face, leading to a mixture of enantiomers (racemization).

  • Leaving Group: A good leaving group is essential.

  • Solvent: Protic polar solvents (e.g., water, alcohols) are favored as they can stabilize the carbocation intermediate through solvation.

Controlling the Reaction Pathway

For the synthesis of enantiomerically pure compounds, favoring the SN2 pathway is crucial. This can be achieved by using:

  • A high concentration of a strong nucleophile.

  • An aprotic polar solvent.

  • Relatively low reaction temperatures to disfavor the formation of a carbocation.

It is important to note that a competing E2 (Elimination Bimolecular) reaction can also occur, leading to the formation of a dehydroalanine derivative.[10] This side reaction is favored by strong, sterically hindered bases.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical nucleophilic substitution reaction using a generic nucleophile (Nu-H). Researchers should adapt the specific conditions based on the nature of their chosen nucleophile.

Materials and Reagents
ReagentGradeSupplierNotes
N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester≥98%e.g., Sigma-AldrichStore under inert atmosphere, desiccated.
Nucleophile (Nu-H)VariesVariesEnsure it is dry and of high purity.
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros OrganicsUse a freshly opened bottle or a bottle from a solvent purification system.
Diisopropylethylamine (DIPEA) or other non-nucleophilic baseReagent grade, ≥99%e.g., Alfa AesarUsed to deprotonate the nucleophile if it is an amine or thiol.
Diethyl ether (Et2O)AnhydrousVariesFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO3) solutionACS gradeVariesFor washing.
Brine (saturated aqueous NaCl solution)ACS gradeVariesFor washing.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)ACS gradeVariesFor drying the organic phase.
Silica gel for flash chromatography60 Å, 230-400 meshVariesFor purification.
Reaction Workflow Diagram

Nucleophilic_Substitution_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Prepare Reagents - Dry solvents - Weigh reactants Setup 2. Assemble Glassware - Flame-dry flask - Inert atmosphere (N2/Ar) Reagents->Setup Dissolve 3. Dissolve Substrate - Add Cbz-β-Cl-Ala-OBn to DMF Setup->Dissolve Add_Base_Nu 4. Add Base & Nucleophile - Cool to 0°C - Add DIPEA (if needed) - Add Nucleophile dropwise Dissolve->Add_Base_Nu React 5. Reaction - Stir at RT - Monitor by TLC Add_Base_Nu->React Quench 6. Quench Reaction - Add water React->Quench Extract 7. Extraction - Extract with Et2O Quench->Extract Wash 8. Wash Organic Layer - NaHCO3 (aq), Brine Extract->Wash Dry_Concentrate 9. Dry & Concentrate - Dry over MgSO4 - Evaporate solvent Wash->Dry_Concentrate Purify 10. Purification - Flash Chromatography Dry_Concentrate->Purify

Caption: A step-by-step workflow for the nucleophilic substitution reaction.

Step-by-Step Protocol
  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the substrate in anhydrous DMF (approximately 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile:

    • If the nucleophile (Nu-H, 1.1-1.5 eq) requires deprotonation (e.g., an amine or thiol), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2-1.6 eq) to the reaction mixture and stir for 10-15 minutes at 0 °C.

    • Slowly add the nucleophile (or its pre-formed salt) to the reaction mixture dropwise over 5-10 minutes.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

Reaction Mechanism Diagram

SN2_Mechanism SN2 Mechanism of Nucleophilic Substitution Reactants Cbz-NH-CH(CH₂Cl)-COOBn + Nu⁻ TS [Nu---CH₂(Cl)---CH(NH-Cbz)-COOBn]⁻ Transition State Reactants:f1->TS Backside Attack Reactants:f0->TS Products Cbz-NH-CH(CH₂Nu)-COOBn + Cl⁻ TS->Products:f0 Inversion of Stereochemistry TS->Products:f1

Caption: The concerted SN2 mechanism leading to inversion of stereochemistry.

Potential Side Reactions and Troubleshooting

β-Elimination

As previously mentioned, β-elimination to form the dehydroalanine derivative is a common side reaction, particularly when using strong, sterically hindered bases.[11]

Mitigation Strategies:

  • Use a non-nucleophilic, sterically hindered base in slight excess if a base is required.

  • Maintain a low reaction temperature.

  • Choose a nucleophile that is a weak base.

Racemization

Although the SN2 reaction is stereospecific, some racemization can occur if conditions favor a competing SN1 pathway.

Mitigation Strategies:

  • Use a high concentration of a potent nucleophile.

  • Employ a polar aprotic solvent.

  • Avoid high temperatures and acidic conditions that could promote carbocation formation.

Over-alkylation of Amine Nucleophiles

If the nucleophile is a primary or secondary amine, over-alkylation to form tertiary or quaternary ammonium salts can occur.

Mitigation Strategies:

  • Use a large excess of the amine nucleophile.

  • Protect the amine nucleophile if possible and deprotect it in a subsequent step.

Conclusion

The nucleophilic substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a powerful and versatile method for the synthesis of a wide array of β-substituted amino acids. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and awareness of potential side reactions are essential for achieving high yields and stereochemical purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important synthetic transformation in their own work.

References

  • Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256. [Link]

  • University of Illinois. Nucleophilic Substitution and β-Elimination. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino Acids and Derivatives. [Link]

  • ResearchGate. Synthesis of β-amino acid derivatives. [Link]

  • Google Patents. Process for preparing beta-chloroalanine.
  • Scholars Research Library. Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]

  • Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]

  • Royal Society of Chemistry. Stereochemistry of reactions of the inhibitor/substrates l- and d-β-chloroalanine with β-mercaptoethanol catalysed by l-aspartate aminotransferase and d-amino acid aminotransferase respectively. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • Kwantlen Polytechnic University. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. Synthesis of β-chloro-l-alanine derivatives. [Link]

  • King Saud University. Nucleophilic Substitution Reactions. [Link]

  • PubChem. N-Benzyloxycarbonyl-beta-alanine. [Link]

  • PubMed. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. [Link]

  • ResearchGate. β-Elimination Side Reactions. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • PubMed. Stereochemistry of reactions of the inhibitor/substrates L- and D-beta-chloroalanine with beta-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively. [Link]

  • PubChem. N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in DMF

Technical Support Center: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester Welcome to the technical support guide for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7). This resource is desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Welcome to the technical support guide for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7). This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the low solubility of this reagent in N,N-Dimethylformamide (DMF). Poor solubility can impede reaction kinetics, reduce yields, and introduce variability into your experiments.[1] This guide provides a systematic approach to troubleshooting and resolving these issues, ensuring the successful integration of this key building block into your synthetic workflows.

Part 1: Troubleshooting Low Solubility

Low solubility of protected amino acids in organic solvents like DMF is a frequent hurdle in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS).[2][3][4] The issue often stems from strong intermolecular forces, such as hydrogen bonding, which create a stable crystal lattice that is difficult for the solvent to disrupt.[5] This section provides a logical, step-by-step workflow to diagnose and solve solubility problems.

Initial Assessment: Is Solubility the Root Cause?

Before modifying your protocol, confirm that poor solubility is indeed the problem.

  • Q1: My reaction is slow or appears incomplete. How can I be sure it's a solubility issue? A1: The primary indicator is visual. If you observe a persistent suspension of solid particles in your DMF solution, even after initial mixing, solubility is a likely culprit.[1] Other signs include inconsistent yields between batches and reaction rates that do not scale predictably with concentration.

  • Q2: Could the quality of my DMF be a factor? A2: Absolutely. DMF is hygroscopic and can degrade over time, especially at elevated temperatures, to form dimethylamine and formic acid.[6][7] These impurities can alter the solvent's properties and potentially react with your compound. Always use a fresh, anhydrous, high-purity grade of DMF. If you suspect degradation, using a fresh bottle is a simple first step.[8]

Systematic Troubleshooting Workflow

If you've confirmed a solubility problem, follow this workflow. Start with the least disruptive methods before moving to more significant changes.

Caption: A logical workflow for troubleshooting low solubility issues.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses common user questions with actionable advice grounded in chemical principles.

  • Q3: I'm still seeing solid particles after vigorous stirring. What's the next step? A3: Increase the physical energy input. Methods like vortex mixing and sonication are highly effective. A vortex mixer creates a powerful vortex that enhances the interaction between the solvent and solute particles.[9][10] Sonication uses ultrasonic frequencies to induce acoustic cavitation, where the formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature zones, effectively breaking down solid aggregates and enhancing dissolution.[11][12][13]

  • Q4: Can I heat the DMF solution to improve solubility? A4: Yes, gentle heating is a common and effective strategy. Increasing the temperature provides the system with thermal energy, which helps to overcome the lattice energy of the solid solute. However, proceed with caution. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, like many protected amino acids, can be sensitive to heat.[14] Overheating can lead to degradation. A controlled temperature of 40-50°C is a safe starting point.[5] Always monitor for any color change, which could indicate decomposition.

  • Q5: The compound still won't dissolve completely. Should I consider using a different solvent? A5: Before abandoning DMF entirely, consider using a cosolvent.[15] A cosolvent system can significantly alter the polarity and solvating power of the mixture, often leading to dramatically improved solubility.[1][15] This approach is widely used for poorly soluble drugs and reagents.[15][16]

  • Q6: What are good cosolvents to try with DMF for this compound? A6: Based on the structure of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, which has both polar and non-polar characteristics, several cosolvents are logical choices.

    • N-Methyl-2-pyrrolidone (NMP): Often has higher solvating power than DMF for protected amino acids.[4]

    • Dichloromethane (DCM): A less polar solvent that can help solubilize the benzyl and benzyloxycarbonyl groups. While many Fmoc-amino acids have limited solubility in pure DCM, it can be effective in a mixture.[4]

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[17]

  • Q7: How much cosolvent should I add? A7: Start with a small amount, typically 10% (v/v) of the total volume, and incrementally increase it until the compound dissolves.[1] This minimizes the potential impact on your reaction's downstream processing and purification steps. The goal is to use the lowest effective concentration of the cosolvent.[1]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for the techniques discussed above.

Protocol 1: Dissolution via Mechanical Agitation (Vortex Mixing)

This is the most straightforward method to enhance dissolution.

  • Preparation: Add the weighed N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester to a suitable vial.

  • Solvent Addition: Add the required volume of anhydrous DMF.

  • Mixing: Securely cap the vial and place it on a vortex mixer.[18]

  • Operation: Start the mixer at a low to medium speed and gradually increase to create a strong vortex without splashing the contents onto the cap.[19]

  • Duration: Mix for 2-5 minutes, then visually inspect for undissolved solids. Repeat if necessary.

Protocol 2: Dissolution via Sonication

This method is highly effective for stubborn solutes.

  • Preparation: Add the compound and DMF to a vial, ensuring the vial is sealed to prevent solvent aerosolization.

  • Setup: Place the vial in an ultrasonic cleaning bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Sonication: Turn on the sonicator. The process generates cavitation, which will appear as "streaming" or shimmering in the water.[20]

  • Duration & Monitoring: Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.[20] After each burst, check for dissolution and allow the sample to return to room temperature.

  • Completion: Continue until the solution is clear.

Protocol 3: Cosolvent Screening for Improved Solubility

This protocol allows for the systematic determination of an effective cosolvent system.

  • Stock Preparation: Prepare several vials, each containing a pre-weighed amount (e.g., 10 mg) of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester.

  • Initial Test: Add a small volume (e.g., 0.5 mL) of pure DMF to one vial to confirm insolubility under standard conditions.

  • Cosolvent Addition: To the other vials, add your primary solvent (DMF) and then add a cosolvent (NMP, DCM, or DMSO) to achieve a starting concentration of 10% (v/v). For example, for a 1 mL total volume, use 0.9 mL DMF and 0.1 mL cosolvent.

  • Agitation: Agitate each vial thoroughly using a vortex mixer.[1]

  • Observation: Observe which cosolvent system yields a clear solution.

  • Optimization: If the compound remains insoluble, incrementally increase the cosolvent concentration (e.g., to 20%, 30%) until complete dissolution is achieved. Record the minimum concentration required.

  • Validation: Once an effective cosolvent system is identified, ensure it is compatible with your reaction conditions and does not interfere with subsequent steps.

Data Summary: Illustrative Solubility of Related Compounds

While precise quantitative data for the title compound is not widely published, the table below provides illustrative solubility information for structurally related protected amino acids to guide solvent selection.[17][21]

Solvent FamilySolventPolarity IndexIllustrative Solubility of Protected Amino AcidsRationale for Use
Polar Aprotic DMF 6.4Good to Excellent[4]Primary solvent, good general solvating power for polar molecules.
NMP 6.5Good to Excellent[4]Often has higher solvating power than DMF for difficult sequences.
DMSO 7.2Excellent[17]Strong H-bond acceptor, highly effective at dissolving polar compounds.
Chlorinated DCM 3.1Variable, often limited[4]Good for non-polar moieties; often used as a cosolvent.
Ethers THF 4.0Moderate to Good[21]Can be a useful alternative or cosolvent.
Esters Ethyl Acetate 4.4Moderate to Good[21]Common solvent, may be effective in a blend.

References

  • BenchChem Technical Support Team. (2025, December). Managing poor solubility and instability issues in reactions. Benchchem.
  • Drawell. (2024, January 25).
  • Pipette.com. (2023, June 22). Why is a Vortex Mixer important to a lab.
  • HELM AG. (2005, December).
  • ResearchGate. Solubility of amino acid (AA)
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C..
  • Drawell. (2023, July 28). How to Use A Vortex Mixer?.
  • BenchChem. (2025). BOC-L-Alanine benzyl ester stability in acidic deprotection conditions.
  • Wikipedia. Dimethylformamide.
  • Pharmaguideline. SOP for Vortex Mixer.
  • Chen, C. H., & Lin, H. R. (2014). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. PMC.
  • BenchChem. (2025). The Solubility Profile of BOC-L-Alanine Benzyl Ester: A Technical Guide for Researchers.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • World Journal of Pharmaceutical Research. (2020, March 19). A REVIEW ON SOLUBILITY AND DISSOLUTION ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents.
  • Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry.
  • Wikipedia.
  • LCGC International. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • ResearchGate. (2017, August 15).
  • CymitQuimica. CAS 1142-20-7: Benzyloxycarbonyl-L-alanine.

Sources

Optimization

Optimizing catalytic hydrogenation conditions for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the classic chemoselectivity challenge: quantitatively removing the N-Cbz (benzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the classic chemoselectivity challenge: quantitatively removing the N-Cbz (benzyloxycarbonyl) and O-benzyl ester protecting groups from N-Cbz-L-beta-chloroalanine Benzyl Ester while strictly preserving the highly labile aliphatic beta-chloro substituent.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure you achieve high yields of L-beta-chloroalanine without falling victim to hydrodehalogenation.

Part 1: Mechanistic Insights & Causality

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for cleaving benzyl-based protecting groups. However, the aliphatic C-Cl bond in beta-chloroalanine is highly susceptible to hydrodehalogenation —a process where Pd(0) inserts into the C-Cl bond via oxidative addition, followed by reductive elimination to yield L-alanine as an undesired byproduct.

The Causality of pH on Chemoselectivity: The rate of dehalogenation is heavily dependent on the pH of the reaction microenvironment. In neutral or basic media, the newly generated free amine acts as an internal base, scavenging the generated HCl and driving the dehalogenation equilibrium forward. Furthermore, unprotonated amines strongly coordinate to the Pd surface, poisoning the catalyst and stalling the desired debenzylation.

By shifting to a strongly acidic environment (pH < 1), the amine is immediately protonated upon deprotection. This eliminates catalyst poisoning and drastically reduces the electron density on the metal surface, effectively shutting down the dechlorination pathway. As established in kinetic studies on supported Pd catalysts,1[1].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing complete loss of the beta-chloro group, resulting in L-alanine? A: You are experiencing hydrodehalogenation driven by neutral or basic conditions. The C-Cl bond is readily activated by Pd(0). To fix this, you must run the reaction in strongly acidic media. Adding 2.0 to 2.5 equivalents of concentrated HCl (or 1M HCl in ether) prior to introducing the catalyst will protonate the amine as it forms, preserving the C-Cl bond.

Q2: My reaction stalls before complete removal of both the Cbz and Benzyl ester groups. What is causing this? A: This is a classic case of catalyst poisoning. The intermediate mono-deprotected species or the final free amine strongly coordinates to the active palladium sites. Solution: Ensure your media is sufficiently acidic to keep the amine protonated (ammonium salts do not coordinate to Pd). Alternatively, if acid-sensitive functional groups are present elsewhere in your molecule, consider 2[2], which selectively reduces Cbz groups while preventing the hydrogenolysis of halogens.

Q3: Can I use transfer hydrogenation instead of H2 gas to improve chemoselectivity? A: Yes.3[3], such as ammonium formate or formic acid with Pd/C, can offer better kinetic control. However, you must still monitor the pH carefully, as formate salts can act as mild bases and inadvertently trigger dehalogenation if not properly buffered.

Part 3: Chemoselectivity Workflows (Visualized)

G Substrate N-Cbz-L-beta-chloroalanine Benzyl Ester Desired L-beta-chloroalanine (Target Product) Substrate->Desired Pd/C, H2 Acidic Media (pH < 1) Undesired L-alanine (Dehalogenated Byproduct) Substrate->Undesired Pd/C, H2 Neutral/Basic Media

Chemoselective hydrogenation pathways based on pH conditions.

Troubleshooting Start Issue: Low Target Yield Check1 Is L-alanine forming? Start->Check1 Sol1 Action: Add 2.2 eq HCl to suppress dehalogenation Check1->Sol1 Yes (C-Cl Cleavage) Check2 Is reaction stalling? Check1->Check2 No Sol2 Action: Check for amine poisoning. Refresh Pd/C or increase H2 Check2->Sol2 Yes (Incomplete Deprotection)

Diagnostic workflow for resolving low yields during hydrogenation.

Part 4: Quantitative Data & Condition Matrix

The following table summarizes the quantitative outcomes of various optimization conditions tested during the scale-up of beta-chloro amino acids.

Catalyst SystemSolventAdditive / pHPrimary OutcomeTarget Yield (%)
10% Pd/C, H2 (1 atm)MethanolNone (Neutral)Complete Dehalogenation (L-alanine)< 5%
10% Pd/C, H2 (1 atm) Methanol 2.2 eq HCl (pH < 1) Optimal Chemoselectivity > 92%
10% Pd/C, H2 (1 atm)THF1.0 eq Et3N (Basic)Accelerated Dehalogenation0%
10% Pd/C + Ph2S (Poison)Ethyl AcetateNonePreserved C-Cl, Slow Deprotection~ 75%

Part 5: Self-Validating Experimental Protocol

Chemoselective Hydrogenation in Acidic Media This step-by-step methodology is designed to be self-validating, ensuring you can verify success at critical junctures.

  • Substrate Preparation: Dissolve 1.0 mmol of N-Cbz-L-beta-chloroalanine Benzyl Ester in 10 mL of anhydrous Methanol in a flame-dried round-bottom flask.

  • Acidification (Critical Step): Add 2.2 equivalents of concentrated aqueous HCl (or 1M HCl in diethyl ether) to the solution.

    • Validation Check: Spot the mixture on wet pH paper; it must register a pH of 1 or lower.

  • Catalyst Addition: Purge the flask with Nitrogen for 5 minutes. Carefully add 10% Pd/C (10 mol% Pd relative to substrate). Warning: Dry Pd/C is pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (repeat 3 times). Maintain the reaction under 1 atm of H2 via a balloon at 20–25 °C.

  • Monitoring: Stir vigorously for 2–4 hours.

    • Validation Check: Monitor via LC-MS or TLC (Ninhydrin stain). The starting material should disappear, and a single new spot (primary amine) should appear. If a second, highly polar spot appears, dehalogenation to L-alanine is occurring.

  • Workup: Purge the flask with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 15 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure L-beta-chloroalanine hydrochloride salt.

Part 6: References

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL:

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation Source: Synthesis 1985 (via Organic Chemistry Portal) URL:

  • Hydrogen - Organic Chemistry Portal (Use of Diphenylsulfide Catalyst Poison) Source: Organic Letters 2006 (via Organic Chemistry Portal) URL:

Sources

Troubleshooting

Handling moisture sensitivity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Welcome to the Technical Support Center for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-β-Cl-Ala-OBzl). As a Senior Application Scientist, I have compiled this guide to address the critical handling requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-β-Cl-Ala-OBzl). As a Senior Application Scientist, I have compiled this guide to address the critical handling requirements of this highly reactive, moisture-sensitive building block.

I. Core Mechanistic FAQs

Q1: Why is Z-β-Cl-Ala-OBzl so uniquely sensitive to ambient moisture? A1: The instability of this compound is driven by a dual-threat degradation pathway. The 3-chloroalanine scaffold is highly susceptible to 1[1]. When ambient moisture penetrates the sample, it can mediate the elimination of the labile β-chloride leaving group, resulting in the formation of a highly reactive2[2]. Concurrently, the benzyl ester (OBzl) is prone to standard aqueous hydrolysis.

Q2: What happens to the sample after the dehydroalanine intermediate forms? A2: The degradation does not stop at the alkene. In an aqueous environment, these enamine/imine intermediates are highly unstable and are rapidly 3[3] (such as pyruvate derivatives) and free ammonia. This cascading failure destroys the chiral center and the structural integrity of your building block.

degradation_pathway A Z-β-Cl-Ala-OBzl (Intact Molecule) B Moisture / Trace Base Exposure A->B H2O absorption C α-Aminoacrylate (Dehydroalanine Intermediate) B->C β-elimination (-HCl) D Z-β-Cl-Ala-OH (Benzyl Ester Hydrolysis) B->D Hydrolysis (-BnOH) E Keto Acid + NH3 (Enamine Hydrolysis) C->E H2O addition D->E β-elimination & Hydrolysis

Fig 1. Moisture-induced degradation pathways of Z-β-Cl-Ala-OBzl via β-elimination and hydrolysis.

II. Diagnostic Data: Identifying Degradation

Before committing your reagent to a complex synthesis, you must validate its integrity. The table below summarizes the quantitative analytical markers used to differentiate the intact ester from its moisture-degraded byproducts.

Compound StateMechanism of Formation¹H NMR Signature (CDCl₃)ESI-MS (m/z) [M+Na]⁺IR Signature (cm⁻¹)
Intact Z-β-Cl-Ala-OBzl N/A~3.8-4.0 ppm (m, 2H, -CH₂Cl)370.11740 (Ester C=O), 1705 (Carbamate C=O)
Dehydroalanine Derivative β-elimination (-HCl)~5.8, 6.2 ppm (s, 1H each, =CH₂)334.11640 (C=C stretch), 1710 (C=O)
Z-β-Cl-Ala-OH Ester Hydrolysis (-BnOH)Loss of ~5.1 ppm (s, 2H, -CH₂Ph)280.03300-2500 (Broad OH), 1710 (C=O)
Pyruvate Derivative Enamine Hydrolysis~2.4 ppm (s, 3H, -CH₃ of pyruvate)Varies1715 (Ketone C=O)

III. Experimental Protocols: Anhydrous Workflows

To ensure trustworthiness in your results, protocols must be self-validating. The following methodologies are designed to prevent degradation and verify success at each step.

Protocol A: Anhydrous Preparation & Storage
  • Thermal Equilibration: Remove the sealed vial of Z-β-Cl-Ala-OBzl from -20°C storage. Allow it to stand at room temperature in a desiccator for at least 1 hour before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating the β-elimination cascade.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox or use a Schlenk line under high-purity Argon.

    • Causality: Argon is denser than nitrogen and provides a superior protective blanket against trace moisture during solid additions.

  • Solvent Preparation: Suspend the compound in strictly anhydrous solvents (e.g., dry DCM or THF, water content < 10 ppm) stored over activated 3Å molecular sieves.

    • Causality: Standard reagent-grade solvents contain sufficient water to hydrolyze the benzyl ester over prolonged reaction times.

anhydrous_workflow S1 Desiccated Storage (-20°C) S2 Thermal Equilibration S1->S2 1 hr at RT S3 Inert Transfer (Glovebox) S2->S3 Vacuum purge S4 Anhydrous Reaction S3->S4 Dry solvents

Fig 2. Step-by-step anhydrous handling workflow to prevent moisture-induced degradation.

Protocol B: Reaction Setup & Quality Control
  • Base Addition: If your reaction requires an organic base (e.g., DIPEA, TEA), cool the reaction mixture to 0°C before dropwise addition.

    • Causality: Lowering the kinetic energy of the system suppresses the base-catalyzed formation of the α-aminoacrylate intermediate, allowing the desired substitution or peptide coupling to proceed preferentially.

  • In-Process NMR Verification (Self-Validation): Withdraw a 5 µL aliquot of the reaction mixture, remove the solvent under a stream of nitrogen, and dissolve the residue in anhydrous CDCl₃.

  • Spectral Check: Scan the ¹H NMR spectrum focusing on the 5.5–6.5 ppm region.

    • Causality: The appearance of two distinct singlet peaks in this region confirms the presence of terminal alkene protons (=CH₂). If these peaks are absent, your anhydrous protocol was successful, and the β-chloro group remains intact.

References

  • Lambrecht, J. A., et al. (2013). RidA Proteins Prevent Metabolic Damage Inflicted by PLP-Dependent Dehydratases in All Domains of Life. mBio, ASM Journals. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance when using N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Welcome to the technical support center for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sterically challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester and what are its primary applications?

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a protected amino acid derivative. The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl (Bzl) ester.[1][2] The key structural feature is the chlorine atom at the β-position, which serves as a leaving group in various nucleophilic substitution and elimination reactions.[3]

Its primary applications include:

  • Synthesis of Dehydroamino Acids: It is a common precursor for the synthesis of dehydroalanine residues in peptides through a base-induced elimination reaction.[4][5]

  • Introduction of Non-natural Amino Acids: The β-chloro group can be displaced by various nucleophiles to introduce a wide range of functionalities, creating non-natural amino acid derivatives.[3]

  • Peptide Modification: It can be incorporated into peptide sequences to serve as a reactive handle for post-synthetic modifications.

Q2: What is steric hindrance and why is it a significant issue when working with this compound?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[6] For N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, steric hindrance arises from the bulky benzyloxycarbonyl (Cbz) and benzyl (Bzl) protecting groups. These groups can physically block the approach of nucleophiles to the electrophilic β-carbon, slowing down or preventing the desired reaction.[7][8] This can lead to low yields, incomplete reactions, and the formation of unwanted side products.[6]

Q3: How does steric hindrance affect the intended reaction pathways (nucleophilic substitution vs. elimination)?

The steric bulk around the β-carbon can influence the competition between nucleophilic substitution (SN2) and elimination (E2) reactions.

  • SN2 Reactions: A bulky nucleophile will have difficulty accessing the β-carbon for a backside attack, which is required for an SN2 mechanism.[8] This can significantly slow down the rate of substitution.

  • E2 Reactions: A sterically hindered base will preferentially abstract a proton from a less hindered position.[9] In the case of this compound, the α-proton is the target for elimination to form dehydroalanine.

The choice of nucleophile/base is therefore critical in directing the reaction towards the desired outcome.[10]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptom: The desired substituted product is obtained in low yield, with a significant amount of starting material remaining.

Possible Cause: The nucleophile is too sterically hindered to efficiently attack the β-carbon due to the bulky Cbz and benzyl protecting groups.[11]

Troubleshooting Strategies:

StrategyRationale
Use a smaller nucleophile Smaller nucleophiles can more easily access the electrophilic center.[7]
Increase reaction temperature Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions.
Prolong reaction time Allowing the reaction to proceed for a longer duration can lead to a higher conversion.
Use a more polar aprotic solvent Solvents like DMF or DMSO can help to stabilize the transition state of an SN2 reaction.[10]
Issue 2: Predominance of Elimination Product (Dehydroalanine) When Substitution is Desired

Symptom: The major product isolated is the dehydroalanine derivative, not the desired nucleophilic substitution product.

Possible Cause: The nucleophile is acting as a base, promoting the E2 elimination pathway. This is more likely with bulky and/or strong bases.[9]

Troubleshooting Strategies:

StrategyRationale
Use a less basic nucleophile Select a nucleophile that is a weaker base to disfavor the elimination reaction.[12]
Use a non-hindered, strong nucleophile Small, strong nucleophiles are more likely to favor the SN2 pathway.[7]
Modify reaction conditions Lowering the reaction temperature can sometimes favor substitution over elimination.
Protect the α-proton In some cases, it may be possible to temporarily protect the α-proton to prevent its abstraction, although this adds complexity to the synthesis.
Issue 3: Incomplete Elimination to Dehydroalanine

Symptom: The reaction to form the dehydroalanine derivative does not go to completion, leaving unreacted starting material.

Possible Cause: The base used is not strong enough or is too sterically hindered to efficiently abstract the α-proton.

Troubleshooting Strategies:

StrategyRationale
Use a stronger, non-nucleophilic base Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are strong but non-nucleophilic and are effective for elimination reactions.[13]
Use a less hindered base A smaller base can more easily access the α-proton.[9]
Increase the amount of base Using a slight excess of the base can help drive the reaction to completion.
Optimize the solvent The choice of solvent can influence the basicity of the reagent.[14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for reacting N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester with a generic nucleophile.

  • Dissolve the Substrate: In a clean, dry flask, dissolve N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Add the Nucleophile: Add the desired nucleophile (1.1-1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of a Dehydroalanine Derivative

This protocol outlines the base-induced elimination to form a dehydroalanine residue.

  • Dissolve the Substrate: In a clean, dry flask, dissolve N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add the Base: Slowly add a non-nucleophilic base such as DBU (1.2 eq) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the influence of steric hindrance.

SN2 vs E2 cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start N-(Cbz)-L-β-chloroalanine Benzyl Ester sn2_ts SN2 Transition State (Hindered) start->sn2_ts Small, Strong Nucleophile e2_ts E2 Transition State start->e2_ts Bulky/Strong Base sn2_prod Substitution Product sn2_ts->sn2_prod e2_prod Dehydroalanine Product e2_ts->e2_prod

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting_Flowchart start Low Reaction Yield/ Incomplete Reaction q1 Is the desired product from Substitution (SN2)? start->q1 sub_strat Troubleshooting SN2: - Use smaller nucleophile - Increase temperature/time - Change solvent q1->sub_strat Yes elim_strat Troubleshooting E2: - Use stronger/less hindered base - Increase base equivalents - Optimize solvent q1->elim_strat No (Elimination)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Cbz-L-β-Chloroalanine Benzyl Ester vs. Fmoc-L-β-Chloroalanine in Peptide Synthesis

For researchers and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical amino acids like L-β-chloroalanine is a powerful strategy for creating peptides with unique functionalit...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical amino acids like L-β-chloroalanine is a powerful strategy for creating peptides with unique functionalities, such as enzyme inhibitors.[1] The choice of protecting group strategy for such a reactive building block is not merely a procedural detail; it is a critical decision that dictates the entire synthetic approach, influencing yield, purity, and the feasibility of the target molecule's assembly. This guide provides an in-depth, data-driven comparison of two common β-chloroalanine derivatives: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (Cbz-L-β-Cl-Ala-OBn) and N-(9-Fluorenylmethyloxycarbonyl)-L-β-chloroalanine (Fmoc-L-β-Cl-Ala-OH).

We will move beyond a simple list of features to explore the fundamental chemistry of these reagents, the causality behind experimental choices, and the practical implications for both solution-phase and solid-phase peptide synthesis (SPPS).

The Strategic Importance of Protecting Groups

In peptide synthesis, protecting groups are transient chemical modifications used to block reactive sites on amino acids, ensuring that peptide bonds form only at the desired locations.[2] The ideal protecting group is easily introduced, stable during the coupling reactions, and can be removed under specific conditions without affecting other protecting groups or the integrity of the growing peptide chain.[3]

The core difference between the Cbz and Fmoc strategies lies in their deprotection chemistry, which forms the basis of their "orthogonality."[2][4] Orthogonal protecting groups can be removed under mutually exclusive conditions, allowing for precise, selective manipulation of the peptide chain.[3][4]

  • Cbz (Carboxybenzyl): A classical protecting group, typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[2][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The modern gold standard for SPPS, removed by a mild base, typically a solution of piperidine in DMF.[5][]

This fundamental difference in lability dictates where and how each β-chloroalanine derivative is best applied.

Profile: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (Cbz-L-β-Cl-Ala-OBn)

Cbz-L-β-Cl-Ala-OBn is a doubly protected amino acid, with the Cbz group on the N-terminus and a benzyl ester (OBn) on the C-terminus. This dual protection makes it exceptionally well-suited for solution-phase peptide synthesis (LPPS) .

Key Characteristics:

  • Primary Application: Solution-phase synthesis.[2][5]

  • N-Terminal Deprotection: Catalytic hydrogenolysis (e.g., H₂ over Pd/C catalyst) is the preferred method as it is mild and clean, yielding only toluene and CO₂ as byproducts.[7][8] Strong acids like HBr in acetic acid can also be used but are harsher.[5][9]

  • C-Terminal Deprotection: The benzyl ester is also removed under the same hydrogenolysis conditions, or by strong acidolysis.[10]

  • Orthogonality: The Cbz group is stable to the basic conditions used to remove Fmoc groups and the moderately acidic conditions used for Boc group removal, making it orthogonal to both.[5][11]

Advantages:

  • Reduced Racemization Risk: The urethane-type protection offered by Cbz helps suppress the formation of oxazolone intermediates during coupling, a key pathway for racemization.[5]

  • Crystallization: Cbz-protected intermediates are often crystalline, which can facilitate purification by recrystallization during multi-step solution-phase syntheses.[9]

Limitations:

  • Incompatibility with SPPS: The harsh conditions required for Cbz removal (hydrogenolysis or strong acid) are generally incompatible with most standard resins and side-chain protecting groups used in modern Fmoc-based SPPS.[12]

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing residues like methionine or cysteine, requiring alternative deprotection strategies.

Deprotection Mechanism of Cbz Group

The removal of the Cbz group via catalytic hydrogenolysis is a reductive cleavage of the carbon-oxygen bond.

G cluster_products Cbz_Amine R-NH-Cbz Reagents H₂, Pd/C (Catalyst) Cbz_Amine->Reagents Intermediate [ R-NH-COOH ] (Unstable Carbamic Acid) Reagents->Intermediate Hydrogenolysis Toluene Toluene Amine R-NH₂ (Free Amine) Intermediate->Amine Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Profile: Fmoc-L-β-chloroalanine (Fmoc-L-β-Cl-Ala-OH)

Fmoc-L-β-Cl-Ala-OH is the building block of choice for incorporating β-chloroalanine using modern solid-phase peptide synthesis (SPPS) . Its free carboxyl group is ready for activation and coupling to the resin-bound peptide chain.

Key Characteristics:

  • Primary Application: Solid-phase peptide synthesis (SPPS).[1][5]

  • N-Terminal Deprotection: Base-labile, typically removed with a 20% solution of piperidine in DMF.[5][] This reaction is fast and efficient.

  • Orthogonality: The Fmoc group is perfectly orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and linkers used in SPPS.[1][] This allows the N-terminus to be deprotected repeatedly without cleaving the peptide from the resin or removing side-chain protection.

Advantages:

  • Mild Deprotection: The use of mild base avoids the harsh acidic conditions of Boc-based SPPS, preserving the integrity of sensitive peptide sequences.[]

  • Automation Friendly: The repetitive cycle of deprotection, washing, and coupling is easily automated, making Fmoc-SPPS highly efficient for producing long peptides.

  • Versatility: The β-chloro group serves as a versatile handle for post-synthetic modifications via nucleophilic substitution reactions.[1]

Limitations:

  • Potential for Side Reactions: The basic deprotection conditions can sometimes trigger side reactions, such as aspartimide formation at Asp-Gly or Asp-Ser sequences.[11][13] Additionally, the dibenzofulvene (DBF) byproduct of Fmoc deprotection can form adducts with the newly liberated amine if not effectively scavenged by piperidine.[13][14]

  • Cost: Fmoc-protected amino acids can sometimes be more expensive than their Cbz or Boc counterparts.

Deprotection Mechanism of Fmoc Group

Fmoc removal proceeds via a base-catalyzed β-elimination mechanism.

G Fmoc_Amine R-NH-Fmoc Piperidine Piperidine (Base) Fmoc_Amine->Piperidine Intermediate [ R-NH-COOH ] (Unstable Carbamic Acid) Piperidine->Intermediate β-Elimination DBF_Adduct Dibenzofulvene- Piperidine Adduct Amine R-NH₂ (Free Amine) Intermediate->Amine Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Fmoc deprotection via base-catalyzed elimination.

Head-to-Head Comparison: Cbz-L-β-Cl-Ala-OBn vs. Fmoc-L-β-Cl-Ala-OH

The choice between these two reagents is primarily dictated by the chosen synthesis strategy: solution-phase versus solid-phase.

FeatureN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl EsterFmoc-L-beta-chloroalanine
Primary Strategy Solution-Phase Peptide Synthesis (LPPS)[2][5]Solid-Phase Peptide Synthesis (SPPS)[1][5]
Nα-Protecting Group Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Cα-Protecting Group OBn (Benzyl Ester)None (Free Carboxylic Acid)
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[5][7]Mild Base (e.g., 20% Piperidine in DMF)[][15]
Key Advantage Suppresses racemization; intermediates often crystalline.[5][9]Orthogonal to acid-labile groups; enables automation.[]
Major Limitation Deprotection is incompatible with standard SPPS resins/linkers.[12]Base-lability can lead to side reactions (e.g., aspartimide).[11]
Typical Use Case Synthesis of di- or tri-peptides; fragment condensation.Stepwise assembly of linear peptides on a solid support.
Workflow Comparison

The following diagram illustrates the fundamental difference in the synthetic workflows for incorporating a β-chloroalanine residue using each reagent.

G cluster_Cbz Solution-Phase Synthesis (Cbz-L-β-Cl-Ala-OBn) cluster_Fmoc Solid-Phase Synthesis (Fmoc-L-β-Cl-Ala-OH) C1 Couple Cbz-AA-OH with H₂N-β-Cl-Ala-OBn C2 Purify Dipeptide (e.g., Crystallization) C1->C2 C3 Deprotect Cbz Group (H₂/Pd-C) C2->C3 C4 Couple with next Cbz-AA-OH C3->C4 F1 Swell Resin (Resin-NH₂) F2 Couple Fmoc-AA-OH F1->F2 F3 Fmoc Deprotection (Piperidine/DMF) F2->F3 F4 Wash F3->F4 F5 Couple Fmoc-L-β-Cl-Ala-OH F4->F5 F6 Repeat Cycle F5->F6

Caption: Contrasting workflows for Cbz (solution) vs. Fmoc (solid-phase).

Experimental Protocols

The following are generalized, illustrative protocols. Researchers must optimize conditions based on the specific peptide sequence and available instrumentation.

Protocol 1: Fmoc-SPPS using Fmoc-L-β-chloroalanine

This protocol describes a single coupling cycle for adding Fmoc-L-β-Cl-Ala-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptidyl-resin (e.g., H-Leu-Rink Amide Resin)

  • Fmoc-L-β-chloroalanine

  • Coupling Reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM (Dichloromethane)

Methodology:

  • Resin Swelling: Place the peptidyl-resin (1.0 eq) in a reaction vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the solution. Agitate for an additional 15 minutes.[16]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove all residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-L-β-chloroalanine (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal volume of DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling (ninhydrin-negative result).[17] If the test is positive, the coupling step may be repeated. Once complete, wash the resin with DMF (5 x 1 min).

  • Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-L-β-Cl-Ala-OH and coupling of the next amino acid.

Protocol 2: Solution-Phase Coupling using Cbz-L-β-Cl-Ala-OBn

This protocol describes the deprotection of Cbz-L-β-Cl-Ala-OBn and its subsequent coupling to another Cbz-protected amino acid.

Materials:

  • Cbz-L-β-Cl-Ala-OBn

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Source: H₂ gas balloon or H-Cube® reactor

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Cbz-L-Alanine

  • Coupling Reagents: HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: N-Methylmorpholine (NMM)

Methodology:

  • Cbz & OBn Deprotection (Hydrogenolysis):

    • Dissolve Cbz-L-β-Cl-Ala-OBn (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate).

    • Purge the flask with N₂ or Argon, then introduce H₂ gas via a balloon.

    • Stir the mixture vigorously at room temperature until TLC or LC-MS analysis confirms the complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.[7]

    • Concentrate the filtrate under reduced pressure to yield crude H-L-β-Cl-Ala-OH. Use immediately in the next step.

  • Peptide Bond Formation:

    • In a separate flask, dissolve Cbz-L-Alanine (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in anhydrous DCM or DMF. Stir at 0 °C for 15 minutes.

    • Dissolve the crude H-L-β-Cl-Ala-OH from the previous step in DMF and add NMM (1.1 eq) to neutralize.

    • Add the amine solution to the activated Cbz-L-Alanine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction and perform a standard aqueous work-up (e.g., washing with dilute acid, then bicarbonate solution, then brine).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude dipeptide (Cbz-Ala-β-Cl-Ala-OH) by flash column chromatography or recrystallization.

Conclusion and Recommendations

The selection between N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester and Fmoc-L-beta-chloroalanine is not a matter of superiority, but of strategic alignment with the chosen synthetic methodology.

  • Fmoc-L-β-chloroalanine is the unequivocal choice for modern, automated, or manual solid-phase peptide synthesis. Its compatibility with the mild, orthogonal Fmoc/tBu strategy is the cornerstone of its utility, allowing for the efficient assembly of complex peptides containing the reactive β-chloroalanine warhead.[1][5]

  • Cbz-L-β-chloroalanine Benzyl Ester remains a relevant and valuable reagent for solution-phase synthesis. It is particularly useful for the synthesis of short peptide fragments or when a specific fragment condensation strategy is required. Its propensity to form crystalline intermediates can be a significant advantage for purification in a non-resin-based workflow.

For the vast majority of research and drug development applications focused on synthesizing novel peptide analogues, the efficiency, scalability, and automation potential of SPPS make Fmoc-L-β-chloroalanine the more practical and widely applicable tool.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Fmoc-beta-chloro-L-alanine.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • BenchChem. (2025). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Guo, H. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. Available at: [Link]

  • BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Gyanda Bioscience. (n.d.). Peptide Side Reactions.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester via NMR Spectroscopy

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds and key intermediates is a cornerstone of rigorous scientific practice. N-(Benzyloxycarbonyl)-L-bet...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds and key intermediates is a cornerstone of rigorous scientific practice. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a protected chiral amino acid derivative, serves as a valuable building block. Its precise structure, purity, and stereointegrity are paramount for the success of subsequent synthetic steps. This guide provides an in-depth, experience-driven approach to the validation of this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore not only the "how" but the "why" of experimental design, compare NMR with orthogonal techniques, and provide a self-validating workflow for researchers, scientists, and drug development professionals.

Foundational Analysis: Predicted ¹H and ¹³C NMR Spectral Data

Before any sample enters the magnet, a robust validation process begins with a theoretical analysis. Understanding the expected NMR spectrum is crucial for efficient and accurate data interpretation. The structure of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester contains several distinct spin systems that will give rise to a predictable "fingerprint" spectrum.[1]

Key Structural Features for NMR Analysis:

  • Two Benzyl Groups: One from the Cbz (Z) protecting group and one from the benzyl ester. While chemically distinct, their aromatic protons will likely overlap in the ¹H NMR spectrum, typically between 7.2 and 7.4 ppm.

  • Alanine Backbone (CH-CH₂Cl): This is the most information-rich region. The alpha-proton (α-H) and the two diastereotopic beta-protons (β-H) form an AMX or ABX spin system, which will show characteristic splitting patterns (multiplicities) and coupling constants.

  • Urethane and Ester Linkages: The carbons of these functional groups will have characteristic chemical shifts in the ¹³C NMR spectrum.

Based on established chemical shift principles and data from similar structures, such as N-Cbz-β-alanine derivatives and other protected amino acids, we can predict the approximate spectral data in a standard solvent like deuterated chloroform (CDCl₃).[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic-H (Cbz & Benzyl Ester)~7.35Multiplet (m)~127-129, ~135-136
Cbz-CH₂~5.12Singlet (s)~67
Benzyl Ester-CH₂~5.20Singlet (s)~68
Amide N-H~5.5-6.0Doublet (d)N/A
α-CH~4.5-4.7Multiplet (m)~53-55
β-CH₂Cl~3.7-3.9Doublet of Doublets (dd)~45-47
Cbz C=ON/AN/A~156
Ester C=ON/AN/A~170

Note: These are estimated values. Actual shifts can vary based on concentration, solvent, and temperature.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is entirely dependent on the rigor of the experimental setup. The following protocol is designed to be a self-validating system, minimizing ambiguity and artifacts. This protocol follows general best practices recommended by organizations like IUPAC.[5]

Step-by-Step Methodology for NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the dried, purified compound into a clean, high-quality NMR tube. Causality: This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant viscosity or solubility issues.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is an excellent solvent for protected amino acids and its residual peak at 7.26 ppm is easily identified. TMS provides the universally accepted "zero" reference point for the chemical shift scale.[5]

    • Vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for acquiring a well-resolved spectrum.

  • ¹H NMR Acquisition (e.g., on a 400 MHz Spectrometer):

    • Lock and Shim: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potential impurities, are captured.

    • Number of Scans: 16 scans are typically sufficient for a strong signal.

    • Relaxation Delay (d1): Set to 2-5 seconds. Causality: This delay allows for nearly complete T1 relaxation of all protons, ensuring that the signal integrals are directly proportional to the number of protons, which is critical for validation.[1]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems). Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment easier.

    • Spectral Width: Set to ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): Set to 2 seconds.

In-Depth Spectral Analysis: A Multi-Faceted Approach

NMR is considered a gold standard for structural elucidation because a single spectrum provides multiple layers of corroborating information.[6][7]

A. Primary Validation: 1D ¹H and ¹³C NMR

  • Chemical Shift and Multiplicity: Compare the experimental spectrum to the predicted values in Table 1. The α-CH should appear as a multiplet due to coupling with both the N-H and the two β-protons. The β-protons, being diastereotopic, should appear as two distinct signals, each a doublet of doublets.

  • Integration Analysis (¹H NMR): The integral of a signal is directly proportional to the number of protons it represents.[8] Calibrate the integral of a well-resolved signal (e.g., the Cbz-CH₂ singlet, 2H) and verify that all other integrals correspond to the expected proton counts (e.g., 10H for the aromatic region, 1H for α-CH, etc.). This confirms the molecular formula's proton ratio.

  • ¹³C NMR Count: The number of unique signals in the proton-decoupled ¹³C spectrum should match the number of unique carbons in the molecule. For this compound (C₁₈H₁₈ClNO₄), expect to see signals for all 18 carbons, accounting for any potential overlap in the aromatic region.

B. Advanced Validation: 2D NMR Experiments

For unambiguous assignment, especially in complex molecules, 2D NMR is indispensable.[6]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A strong cross-peak between the N-H, α-CH, and β-CH₂ signals will definitively prove their connectivity, confirming the alanine backbone structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the confident assignment of each carbon signal by linking it to its already-assigned proton signal (e.g., the α-CH proton signal will show a cross-peak to the α-carbon signal).

The following workflow diagram illustrates this comprehensive validation strategy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation cluster_conclusion Phase 4: Final Assessment PRED Predict Theoretical ¹H & ¹³C Spectra SAMPLE Prepare Sample in CDCl₃ with TMS PRED->SAMPLE ACQ_1D Acquire 1D Spectra (¹H, ¹³C) SAMPLE->ACQ_1D ACQ_2D Acquire 2D Spectra (COSY, HSQC) ACQ_1D->ACQ_2D ANAL_1D Analyze 1D Data: - Chemical Shift - Integration - Multiplicity ACQ_1D->ANAL_1D ANAL_2D Analyze 2D Data: - Confirm Connectivity (COSY) - Assign Carbons (HSQC) ACQ_2D->ANAL_2D COMP Compare Experimental Data with Predictions ANAL_1D->COMP ANAL_2D->COMP VALID Structure & Purity Validated COMP->VALID Match REJECT Inconsistent Data (Requires Re-purification/ Re-synthesis) COMP->REJECT Mismatch

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity of chiral building blocks is of paramount importance. N-(Benzyloxycarbony...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity of chiral building blocks is of paramount importance. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a key intermediate, and its chemical and enantiomeric purity can significantly impact the yield, purity, and biological activity of the final product. This guide provides a comprehensive, in-depth analysis of a proposed High-Performance Liquid Chromatography (HPLC) protocol for determining the purity of this compound, comparing it with alternative methodologies and offering insights into potential impurities.

The Critical Role of Purity in Peptide Synthesis

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a protected amino acid derivative where both the amino and carboxyl groups are masked, and a reactive chloro- group is present on the beta-carbon. This structure makes it a valuable precursor in the synthesis of non-natural amino acids and peptides. However, the presence of impurities, such as starting materials, byproducts from the protection steps, or the undesired D-enantiomer, can lead to the formation of incorrect peptide sequences and diastereomeric products that are difficult to separate in later stages. Therefore, a robust analytical method to assess the purity of this starting material is not just a quality control measure but a critical step in ensuring the success of the entire synthetic route.

Proposed HPLC Method for Purity Determination (Achiral)

While a specific validated HPLC method for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is not widely published, a robust reversed-phase HPLC (RP-HPLC) method can be developed based on established protocols for similar N-protected amino acid esters.[1][2] RP-HPLC is the predominant method for analyzing non-ionic and hydrophobic substances like the target compound.[3]

Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the benzyl and benzyloxycarbonyl groups of the analyte.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to sharpen peaks and improve peak shape for the analyte and any acidic or basic impurities.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% BA gradient elution is necessary to ensure the elution of potential impurities with a wide range of polarities, from polar starting materials to non-polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[1]
Detection UV at 254 nmThe benzyl and benzyloxycarbonyl groups contain aromatic rings that strongly absorb UV light at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in Acetonitrile:Water (1:1 v/v) at 1 mg/mLThe sample should be dissolved in a solvent system that is compatible with the mobile phase to ensure good peak shape.
Potential Impurities and Their Elution Profile

A well-developed HPLC method should be able to separate the main peak from potential impurities.[4] Based on the synthesis of similar compounds, potential impurities in N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester could include:

  • L-beta-chloroalanine: A highly polar starting material that would elute very early in the chromatogram.

  • Benzyl alcohol: A byproduct from the introduction of the benzyloxycarbonyl (Cbz) group. It is more polar than the final product and will elute earlier.[4]

  • Benzyl chloroformate: A reagent used for Cbz protection, which is less polar than benzyl alcohol.[4]

  • N-(Benzyloxycarbonyl)-L-beta-chloroalanine: The free acid, which would be more polar and elute earlier than the benzyl ester.

  • Di- and tri-substituted byproducts: Potential side products from the synthesis that may have varying polarities.

Chiral HPLC for Enantiomeric Purity

The biological activity of peptides is highly dependent on their stereochemistry. The presence of the D-enantiomer of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester can lead to the formation of diastereomeric peptides with altered or even undesirable biological effects.[5] Therefore, determining the enantiomeric purity is crucial. Chiral HPLC is the gold standard for the direct separation of enantiomers.[6]

Comparison of Chiral Analysis Techniques
FeatureChiral HPLC (Direct)GC with Derivatization
Principle Enantiomers are separated on a chiral stationary phase (CSP) based on the formation of transient diastereomeric complexes.[7]Enantiomers are first converted into diastereomers using a chiral derivatizing agent, then separated on a standard achiral GC column.
Sample Preparation Minimal; dissolution in a suitable solvent.[7]Requires an additional derivatization step, which can be time-consuming and introduce potential side products.
Risk of Racemization Low, as the analysis is performed under mild conditions.The derivatization step can sometimes lead to racemization, giving inaccurate results.[8]
Versatility A wide range of CSPs are available for various classes of compounds.[9]Limited by the volatility of the derivatives.

Given the advantages of direct analysis, a chiral HPLC method is the preferred approach.

Proposed Chiral HPLC Method

Polysaccharide-based chiral stationary phases are highly effective for the separation of protected amino acids.[9][10]

ParameterRecommended ConditionRationale
Column Chiralpak AD-H or similar amylose-based CSPThese columns have demonstrated broad enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.
Mobile Phase Hexane:Isopropanol (90:10 v/v)A typical normal-phase mobile phase for polysaccharide-based CSPs, offering good selectivity.
Flow Rate 0.8 mL/minA suitable flow rate for normal-phase chiral separations.
Column Temperature 25 °CConsistent temperature is key for reproducible chiral separations.
Detection UV at 254 nmAs with the achiral analysis, the aromatic groups provide strong UV absorbance.

Experimental Workflow and System Suitability

To ensure the reliability of the analytical results, a system suitability test should be performed before each batch of analysis. This validates that the chromatographic system is performing as expected.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Dissolve_Standard->Equilibrate SST Inject System Suitability Standard Equilibrate->SST Check_SST Verify SST Criteria (Resolution, Tailing Factor, etc.) SST->Check_SST Integrate Integrate Chromatograms Inject_Sample->Integrate Check_SST->Inject_Sample If Pass Calculate Calculate Purity / Enantiomeric Excess Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

System Suitability Criteria (Example for Achiral Analysis)
  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column efficiency, expressed as the number of theoretical plates, should be greater than 2000 for the main peak.

  • Resolution: If a known impurity standard is available, the resolution between the main peak and the impurity peak should be greater than 1.5.

Conclusion

A robust and reliable HPLC method is indispensable for ensuring the quality of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester used in research and drug development. This guide proposes a combination of a reversed-phase HPLC method for achiral purity analysis and a chiral HPLC method for determining enantiomeric excess. The proposed methods are based on established principles for the analysis of similar protected amino acids and offer a comprehensive approach to quality control. By implementing a thorough analytical strategy, including system suitability tests and an awareness of potential impurities, researchers can have greater confidence in the quality of their starting materials, ultimately leading to more reliable and reproducible synthetic outcomes.

References

  • Benchchem. A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester.
  • MedchemExpress.com.
  • Journal of Chemical and Pharmaceutical Research.
  • Pharmaffiliates. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester.
  • Santa Cruz Biotechnology. N-(Benzyloxycarbonyl)-L-β-chloroalanine Methyl Ester.
  • Scientific Research Publishing.
  • Sigma-Aldrich.
  • International Research Journal of Pharmacy and Medical Sciences.
  • SIELC Technologies. N-Benzyloxycarbonyl-beta-alanine.
  • ResearchGate.
  • Acta Naturae.
  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • PMC.
  • Scilit.
  • Benchchem. Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR.
  • Journal of Pharmaceutical and Biomedical Analysis. Unife.
  • ThermoFisher.
  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Pharmaffili
  • RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • Sigma-Aldrich. N-Benzyl-N-Cbz-beta-alanine.
  • ResearchGate.
  • Chiral Technologies.

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Comparative

Comparing N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester with other serine protease inhibitors

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Executive Summary Serine proteases are ubiquitous enzymes involved in digestion, immune response, and blood coagulation. In drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals

Executive Summary

Serine proteases are ubiquitous enzymes involved in digestion, immune response, and blood coagulation. In drug development and biochemical research, precisely controlling their activity is critical. While broad-spectrum inhibitors like PMSF and AEBSF are laboratory staples, they often suffer from poor aqueous stability or high off-target reactivity.

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-β-chloro-Ala-OBzl) [1] represents a more sophisticated class of molecules: mechanism-based (suicide) inhibitors . By masquerading as a natural substrate, Z-β-chloro-Ala-OBzl tricks the target protease into actively participating in its own irreversible destruction, offering a superior specificity profile compared to traditional alkylating or sulfonylating agents.

Mechanistic Divergence: The Causality of Inhibition

To understand the experimental advantages of Z-β-chloro-Ala-OBzl, we must analyze the chemical causality behind its interaction with the catalytic triad (Ser195, His57, Asp102) compared to alternative inhibitors.

General Sulfonylators (PMSF & AEBSF)

PMSF (Phenylmethylsulfonyl fluoride) and AEBSF react directly with the nucleophilic hydroxyl group of Ser195, forming a sulfonyl-enzyme complex.

  • The Flaw: PMSF is highly unstable in aqueous buffers (half-life < 1 hour) and its inhibition can reverse over extended periods due to slow hydrolysis of the sulfonyl-enzyme bond.

Affinity Labels / Chloromethyl Ketones (TPCK & TLCK)

TPCK and TLCK rely on structural affinity (phenylalanine-like for chymotrypsin, lysine-like for trypsin) to dock in the S1 pocket. Once bound, the highly reactive chloromethyl ketone warhead indiscriminately alkylates the Nε2 of His57.

  • The Flaw: The intrinsic reactivity of the chloromethyl ketone group can lead to off-target alkylation of free thiols (e.g., cysteine residues) in non-target proteins.

Mechanism-Based Suicide Inhibition (Z-β-chloro-Ala-OBzl)

Z-β-chloro-Ala-OBzl is intrinsically unreactive in solution. It requires the enzyme's specific catalytic machinery to become an active poison[2]:

  • Acyl-Enzyme Formation: The active site Ser195 attacks the benzyl ester carbonyl, forming a covalent acyl-enzyme intermediate.

  • Enzymatic Activation: The unique microenvironment of the active site facilitates a β-elimination reaction. The β-chloro group is expelled as HCl, converting the intermediate into a highly reactive α,β-unsaturated moiety (a dehydroalanine derivative)[2][3].

  • Irreversible Cross-linking: The newly formed electrophilic alkene is immediately attacked by the adjacent His57 residue, creating a permanent, irreversible cross-link that permanently destroys the catalytic triad.

MOA cluster_Z Z-β-chloro-Ala-OBzl (Suicide Inhibition) cluster_P PMSF / AEBSF Ser Active Site Ser195 Acyl Acyl-Enzyme Intermediate Ser->Acyl Ester Cleavage Sulf Sulfonyl-Enzyme Complex Ser->Sulf Sulfonylation Elim β-Elimination (Loss of HCl) Acyl->Elim Crosslink Irreversible Cross-link (His57) Elim->Crosslink

Mechanistic pathways of serine protease inhibition comparing suicide substrates to sulfonylators.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these inhibitors to guide experimental selection.

InhibitorTarget ClassMechanism of ActionReversibilityAqueous StabilityOff-Target Toxicity
Z-β-chloro-Ala-OBzl Serine Proteases (e.g., Elastase)Mechanism-Based (Suicide)IrreversibleHighLow (Requires catalytic activation)
PMSF General Serine ProteasesSulfonylationReversible (Long-term)Very Low (t½ < 1h)High (Highly reactive)
AEBSF General Serine ProteasesSulfonylationIrreversibleHighModerate
TPCK Chymotrypsin-likeAffinity Labeling (Alkylation)IrreversibleModerateModerate to High
TLCK Trypsin-likeAffinity Labeling (Alkylation)IrreversibleModerateModerate to High

Experimental Protocols: Self-Validating Workflow

To rigorously prove that Z-β-chloro-Ala-OBzl acts as a mechanism-based inhibitor rather than a simple competitive inhibitor, the experimental design must demonstrate time-dependent inactivation and irreversibility .

Protocol: Time-Dependent Inactivation and Dialysis Validation

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of Z-β-chloro-Ala-OBzl in anhydrous DMSO.

  • Prepare the target serine protease (e.g., Pancreatic Elastase) at 100 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

Step 2: Time-Course Incubation (Proving Mechanism-Based Action)

  • Causality: Suicide inhibitors require multiple catalytic turnovers to fully inactivate the enzyme pool. Therefore, inhibition will increase over time.

  • Mix the enzyme with varying concentrations of the inhibitor (e.g., 1 µM, 10 µM, 50 µM).

  • Extract 10 µL aliquots at specific time points (0, 10, 20, 40, and 60 minutes).

Step 3: Substrate Addition & Kinetic Readout

  • Quench the extracted aliquots into 90 µL of assay buffer containing a saturating concentration of a specific fluorogenic substrate (e.g., Suc-Ala-Ala-Ala-AMC).

  • Measure the initial velocity ( V0​ ) of AMC release using a microplate reader (Ex/Em = 380/460 nm).

  • Plot ln(Vt​/V0​) versus time to calculate the pseudo-first-order inactivation rate constant ( kobs​ ).

Step 4: Dialysis Validation (Proving Irreversibility)

  • Causality: If the inhibitor is competitive, removing it from the buffer will restore enzyme activity. If it is covalently bound, activity remains lost.

  • Take the fully inhibited enzyme mixture (from the 60-minute time point) and load it into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 1L of assay buffer at 4°C for 24 hours (with two buffer exchanges).

  • Re-assay the dialyzed enzyme. For Z-β-chloro-Ala-OBzl, <5% of original activity should be recovered, validating the irreversible covalent cross-link.

Workflow Prep 1. Reagent Prep (Inhibitor in DMSO/Buffer) Incubate 2. Enzyme-Inhibitor Incubation (Time-Course) Prep->Incubate Substrate 3. Addition of Fluorogenic Substrate Incubate->Substrate Measure 4. Kinetic Readout (Fluorescence/Absorbance) Substrate->Measure Validate 5. Dialysis/Gel Filtration (Test Irreversibility) Measure->Validate

Self-validating experimental workflow for assessing mechanism-based irreversible inhibitors.

Conclusion

While PMSF and AEBSF remain useful for crude cell lysis, precision biochemical assays and drug development pipelines require inhibitors with high specificity and low off-target toxicity. By exploiting the enzyme's own catalytic mechanism to generate a reactive intermediate, Z-β-chloro-Ala-OBzl provides a highly stable, irreversible, and specific alternative to traditional alkylating agents like TPCK and TLCK.

References

  • Pharmaffiliates. "Product Name : N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester". Pharmaffiliates Product Catalog.
  • Benchchem. "beta-Chloro-D-alanine hydrochloride: Mechanism of Action and Suicide Inhibition". Benchchem Technical Guides.
  • ResearchGate. "Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments". ResearchGate Publications.

Sources

Validation

Advanced Mass Spectrometry Characterization of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

The Analytical Challenge: Navigating Labile Protecting Groups N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-β-chloro-Ala-OBzl) is a highly specialized, protected non-natural amino acid utilized extensively i...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Navigating Labile Protecting Groups

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-β-chloro-Ala-OBzl) is a highly specialized, protected non-natural amino acid utilized extensively in advanced peptide synthesis and drug development. The analytical characterization of this synthon via mass spectrometry (MS) presents a unique set of challenges. The molecule contains two highly labile protecting groups—the N-terminal Benzyloxycarbonyl (Z or Cbz) and the C-terminal Benzyl ester (OBzl)—flanking a reactive β-chloro side chain.

During tandem mass spectrometry (MS/MS), these protecting groups often undergo premature in-source decay or dominate the collision-induced dissociation (CID) spectrum, masking the structurally informative fragmentation of the amino acid backbone and side chain[1]. This guide provides an objective, mechanistic comparison of the fragmentation behavior of Z-β-chloro-Ala-OBzl against alternative protected amino acids, establishing a self-validating protocol for its unambiguous identification.

Mechanistic Causality of Gas-Phase Fragmentation

To accurately interpret the MS/MS spectra of Z-β-chloro-Ala-OBzl, one must understand the thermodynamic drivers behind its gas-phase dissociation. The fragmentation is governed by three competing pathways:

  • The Isotopic Anchor (Precursor Validation): Before fragmentation occurs, the intact molecule exhibits a monoisotopic mass of 347.09 Da. Under positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ appears at m/z 348.1. Crucially, the natural isotopic distribution of chlorine ( 35Cl and 37Cl ) dictates that a secondary precursor peak must appear at m/z 350.1 in a strict 3:1 ratio. This isotopic signature is the primary diagnostic anchor.

  • Protecting Group Cleavage (The Tropylium Sink): Both the Cbz and OBzl groups are highly susceptible to low-energy CID. They readily eliminate benzyl alcohol (108 Da) or undergo rearrangement to yield the highly stable tropylium ion ( [C7​H7​]+ ) at m/z 91.1[2]. If collision energy is not carefully modulated, m/z 91.1 will act as an "ion sink," suppressing all other signals.

  • Side-Chain Elimination: The β-chloro group undergoes a characteristic gas-phase elimination of HCl (36 Da), yielding an m/z 312.1 fragment. As demonstrated in foundational studies on protonated serine derivatives, this elimination is driven by the neighboring group effect, where the loss of the halogen forms a stable dehydroalanine derivative[3].

MS_Pathway M Precursor Ion [M+H]+ m/z 348.1 (35Cl) HCl Loss of HCl (-36 Da) m/z 312.1 M->HCl Side-chain elimination BzlOH Loss of Benzyl Alcohol (-108 Da) m/z 240.1 M->BzlOH Cbz/Ester cleavage Trop Tropylium Ion [C7H7]+ m/z 91.1 M->Trop High-energy CID HCl->Trop Secondary fragmentation BzlOH->Trop Secondary fragmentation

Fig 1: Primary CID MS/MS fragmentation pathways for Z-beta-chloro-Ala-OBzl.

Comparative MS Performance Data

To contextualize the performance and spectral signature of Z-β-chloro-Ala-OBzl, we compare it against two structural alternatives: Fmoc-β-chloro-Ala-OH (an alternative protecting group strategy) and Z-Ser-OBzl (the non-chlorinated, hydroxylated analog).

A critical analytical nuance emerges when comparing the chlorinated compound to the serine derivative. Z-Ser-OBzl ( [M+H]+ 330.1) loses water (18 Da) to yield a fragment at m/z 312.1. Z-β-chloro-Ala-OBzl ( [M+H]+ 348.1) loses HCl (36 Da) to yield the exact samem/z 312.1 fragment. Differentiation relies entirely on capturing the precursor mass and the 35Cl/37Cl isotopic envelope prior to CID.

Table 1: Comparative MS/MS Fragmentation Profiles
Compound NamePrecursor Ion [M+H]+ Primary Diagnostic Fragment (m/z)Secondary Diagnostic Fragment (m/z)Dominant Fragmentation Mechanism
Z-β-chloro-Ala-OBzl 348.1 ( 35Cl )312.1 (-HCl)91.1 (Tropylium)Side-chain elimination & Ester cleavage
Fmoc-β-chloro-Ala-OH 346.1 ( 35Cl )179.1 (Fmoc cation)310.1 (-HCl)Protecting group cleavage (Dibenzofulvene)
Z-Ser-OBzl 330.1312.1 ( −H2​O )91.1 (Tropylium)Side-chain dehydration & Ester cleavage

Self-Validating LC-ESI-MS/MS Protocol

To prevent the misidentification of degradation products and to control the labile nature of the Cbz/OBzl groups, the following protocol utilizes a self-validating logic gate. The system autonomously verifies molecular integrity before expending duty cycle on fragmentation.

Rationale for Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) is selected over Electron Impact (EI). EI is too "hard" and would instantly obliterate the thermally labile Cbz and OBzl groups, leaving no precursor ion for structural elucidation[1].

  • Collision Energy (CE): A stepped CE approach (e.g., 15 eV, 25 eV, 35 eV) is mandatory. A static high CE will result in a spectrum containing only m/z 91.1, destroying the diagnostic m/z 312.1 (-HCl) fragment.

LCMS_Workflow Prep Sample Prep 0.1% FA LC RP-HPLC C18 Column Prep->LC MS1 MS1 Scan Check 35Cl/37Cl LC->MS1 CID Stepped CID MS/MS MS1->CID Data Spectral Analysis CID->Data

Fig 2: Self-validating LC-ESI-MS/MS workflow ensuring isotopic QC before fragmentation.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the Z-β-chloro-Ala-OBzl sample in a 50:50 mixture of Acetonitrile and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation to yield a strong [M+H]+ signal without inducing acidic hydrolysis of the ester.

  • Chromatographic Separation: Inject 2 µL onto an analytical C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS1 Isotopic Validation (The Logic Gate): Configure the mass spectrometer to perform a full MS1 scan (m/z 100–1000).

    • Validation Check: The acquisition software must detect a doublet at m/z 348.1 and 350.1 in a 3:1 intensity ratio. If this signature is absent, the molecule has undergone premature dehalogenation. The run should be flagged, and MS/MS should not be interpreted for the intact mass.

  • Stepped CID MS/MS Acquisition: For validated precursors, trigger Data-Dependent Acquisition (DDA) using stepped normalized collision energies (NCE) of 15%, 25%, and 35%.

    • Causality: The 15% CE captures the initial loss of HCl (m/z 312.1) and benzyl alcohol (m/z 240.1), while the 35% CE drives the formation of the tropylium ion (m/z 91.1) to confirm the presence of the protecting groups.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 348.1 312.1 to quantify the intact protected amino acid against any structurally similar impurities.

References

  • BenchChem. "A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala". BenchChem, 2025.
  • O'Hair, R. A., et al. "Leaving group and gas phase neighboring group effects in the side chain losses from protonated serine and its derivatives". Journal of the American Society for Mass Spectrometry, 2000.
  • Ma, Y., et al. "An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions". Rapid Communications in Mass Spectrometry, 2003.

Sources

Comparative

A Comparative Guide to N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester and Boc-L-β-chloroalanine Benzyl Ester for Researchers in Drug Development

In the landscape of pharmaceutical research and peptide chemistry, the use of modified amino acids is a cornerstone for developing novel therapeutics with enhanced properties. Among these, β-chloroalanine derivatives ser...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and peptide chemistry, the use of modified amino acids is a cornerstone for developing novel therapeutics with enhanced properties. Among these, β-chloroalanine derivatives serve as valuable building blocks and enzyme inhibitors. The choice of protecting groups for these derivatives is critical, dictating the synthetic strategy and overall efficiency. This guide provides a detailed comparison of two commonly used protected forms of L-β-chloroalanine benzyl ester: N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (Cbz-L-β-chloroalanine-OBn) and Boc-L-β-chloroalanine Benzyl Ester.

At a Glance: Key Differences

The primary distinction between these two compounds lies in the nature of the N-terminal protecting group: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group. This difference fundamentally influences their chemical stability, deprotection methods, and compatibility with other functionalities within a molecule, a concept known as orthogonality.[1]

FeatureN-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl EsterBoc-L-β-chloroalanine Benzyl Ester
N-Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2]Acidolysis (e.g., Trifluoroacetic Acid - TFA)[1]
Key Advantage Stability to acidic and basic conditions.[2]Orthogonality to Cbz and Fmoc groups.[1]
Potential Limitation Catalyst poisoning by sulfur-containing residues.[3]Repetitive acid exposure can degrade sensitive peptides.[3]

Chemical Properties and Stability: A Deeper Dive

The Cbz group is known for its robustness and is stable under both acidic and basic conditions, making it a reliable choice in many synthetic routes.[2] In contrast, the Boc group is labile to strong acids, a property that is frequently exploited for its removal.[1] This difference in lability is the foundation of their orthogonal use in complex, multi-step syntheses.[1] For instance, a Boc group can be selectively removed in the presence of a Cbz group, allowing for sequential modifications at different sites of a molecule.[1]

Boc-protected amino acids are generally stable, crystalline solids that are easy to handle and have a long shelf life.[1] While Cbz-protected compounds also often exhibit good crystallinity, the Boc group's stability to a wider range of non-acidic reagents provides greater flexibility in synthetic design.[1][4]

Performance in Synthetic Applications

Both Cbz-L-β-chloroalanine-OBn and Boc-L-β-chloroalanine Benzyl Ester are valuable intermediates in the synthesis of peptides and other complex molecules. The choice between them is often dictated by the overall synthetic strategy.

Cbz-L-β-chloroalanine Benzyl Ester is often favored in solution-phase peptide synthesis. Its stability allows for the use of a wide range of coupling reagents and reaction conditions. However, the deprotection step, typically catalytic hydrogenolysis, can be problematic if the molecule contains other reducible functional groups such as alkenes, alkynes, or certain sulfur-containing moieties.[1] The palladium catalyst used for hydrogenolysis can also be poisoned by sulfur-containing compounds.[3]

Boc-L-β-chloroalanine Benzyl Ester is a cornerstone of solid-phase peptide synthesis (SPPS).[5] The Boc/Bzl strategy, where the N-terminus is protected by Boc and the C-terminus by a benzyl ester, is a well-established method.[5] The key advantage here is the ease of automation and the high efficiency of the coupling and deprotection cycles.[3] A significant practical advantage of the Boc group is that its deprotection byproducts are volatile (isobutylene and carbon dioxide), which simplifies purification.[1]

Role as Enzyme Inhibitors

β-Chloro-L-alanine itself is known to be a bacteriostatic agent and an inhibitor of several enzymes, including alanine racemase and threonine deaminase.[6] Both Cbz- and Boc-protected forms of β-chloroalanine benzyl ester can be considered as pro-drugs or precursors to the active inhibitor. The protecting groups can enhance cell permeability, with their subsequent removal inside the cell releasing the active β-chloroalanine.

Experimental Protocols

N-Boc Protection of L-β-chloroalanine Benzyl Ester

This protocol describes a general method for the N-protection of an amino acid ester with a Boc group.

Materials:

  • L-β-chloroalanine benzyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend L-β-chloroalanine benzyl ester hydrochloride in DCM.

  • Cool the suspension in an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the suspension.

  • Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Cbz Protection of L-β-chloroalanine Benzyl Ester

This protocol outlines a general procedure for the N-protection of an amino acid ester with a Cbz group.

Materials:

  • L-β-chloroalanine benzyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane/water or another suitable solvent system

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-β-chloroalanine benzyl ester hydrochloride in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) in portions.

  • Add benzyl chloroformate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Orthogonal Deprotection Strategy

G Molecule Peptide with Boc and Cbz groups Boc_Deprotection Boc Deprotection (TFA) Molecule->Boc_Deprotection Intermediate Cbz-protected Peptide Boc_Deprotection->Intermediate Cbz_Deprotection Cbz Deprotection (H2, Pd/C) Final_Product Fully Deprotected Peptide Cbz_Deprotection->Final_Product Intermediate->Cbz_Deprotection

Caption: Workflow of an orthogonal deprotection strategy.

General Deprotection Mechanisms

G cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Boc_Protected Boc-NH-R Deprotected_Amine_Boc H3N+-R Boc_Protected->Deprotected_Amine_Boc Acidolysis Byproducts_Boc Isobutylene + CO2 TFA TFA Cbz_Protected Cbz-NH-R Deprotected_Amine_Cbz H2N-R Cbz_Protected->Deprotected_Amine_Cbz Hydrogenolysis Byproducts_Cbz Toluene + CO2 H2_PdC H2, Pd/C

Caption: Comparison of Boc and Cbz deprotection mechanisms.

Conclusion

The choice between N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester and Boc-L-β-chloroalanine Benzyl Ester is a strategic one that depends on the specific requirements of the synthetic route.

  • Cbz-L-β-chloroalanine Benzyl Ester is a robust and versatile intermediate, particularly well-suited for solution-phase synthesis where stability to a range of reagents is required.

  • Boc-L-β-chloroalanine Benzyl Ester offers the advantages of orthogonality and compatibility with automated solid-phase peptide synthesis, along with the benefit of volatile deprotection byproducts that simplify purification.

For researchers in drug development, a thorough understanding of the properties and reactivity of these protecting groups is essential for the efficient and successful synthesis of target molecules. While this guide provides a comparative overview based on established principles of organic chemistry, the optimal choice will always be context-dependent and may require empirical validation for a specific application.

References

  • BenchChem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. BenchChem.
  • BenchChem. (2025). A literature review of Boc vs. Cbz protecting groups. BenchChem.
  • Pharmaffiliates. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester. Pharmaffiliates. Retrieved from [Link]

  • BenchChem. (2025). Boc-beta-chloro-L-alanine. BenchChem.
  • BenchChem. (2025). BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Cbz and Boc Protection in Tetra-alanine Synthesis. BenchChem.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Master Organic Chemistry. (2018, June 7).
  • PubChem. N-Benzyloxycarbonyl-beta-alanine. PubChem. Retrieved from [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N. BenchChem.
  • FAQ. (2022, December 11). What are the applications, solubility, and storage conditions of Boc-beta-alanine?. FAQ.
  • BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist. BenchChem.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.
  • PubMed. (2000, February 15). Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. PubMed.
  • PubChem. N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine | C18H19NO4. PubChem. Retrieved from [Link]

  • ResearchGate. Synthesis of Cbz‐ and Boc‐protected imines 3. ResearchGate. Retrieved from [Link]

  • Google Patents. EP0078853B1 - Process for preparing beta-chloroalanine. Google Patents.

Sources

Validation

A Comparative Guide to Validating the Stereochemical Purity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

In the synthesis of peptides and other pharmacologically active molecules, the stereochemical integrity of chiral building blocks is paramount. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a protected amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of peptides and other pharmacologically active molecules, the stereochemical integrity of chiral building blocks is paramount. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a protected amino acid derivative, is a critical intermediate where the presence of its D-enantiomer can introduce impurities that are difficult to remove and may alter the biological profile of the final product. This guide provides an in-depth comparison of robust analytical methodologies for validating the enantiomeric purity of this compound, designed for researchers, scientists, and drug development professionals.

The Criticality of Stereochemical Purity

Enantiomeric excess is a crucial parameter that often dictates the therapeutic action or activity of a chiral compound.[1][2] For protected amino acids used in peptide synthesis, ensuring high enantiomeric purity (typically ≥99.8% enantiomeric excess) is essential to prevent the formation of diastereomeric peptide impurities.[3] These impurities can be challenging to separate and may lead to undesired pharmacological or toxicological effects.[4] This guide focuses on three principal techniques for stereochemical validation: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Comparative Overview of Analytical Techniques

A selection of the appropriate analytical technique depends on factors such as required sensitivity, sample throughput, available equipment, and the specific stage of drug development.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating Agents (CSAs)Polarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.Formation of transient diastereomeric complexes with a CSA, inducing chemical shift non-equivalence.[1]Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[5][6]
Primary Use Case Gold-standard for quantitative purity determination (e.g., ≥99.8% ee).Rapid determination of enantiomeric excess and structural confirmation.Bulk material characterization and preliminary purity assessment.
Sensitivity High (can detect ≤0.05% of the undesired enantiomer).[4]Moderate to Low (typically reliable for ee >95%).Low (less sensitive to trace enantiomeric impurities).[7]
Sample Prep Minimal; dissolution in mobile phase.[8]Simple; dissolution in deuterated solvent with CSA.Simple; dissolution in a suitable solvent.
Throughput High, amenable to automation.High, rapid analysis time per sample.Moderate.
Validation Well-established protocols (ICH Q2(R2)).[9][10]Method-specific validation required.Established for specific rotation but not for trace impurity.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the accurate quantification of enantiomeric purity. The technique relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to elute at different times.

The "Why": Mechanism of Chiral Recognition

For N-protected amino acid esters like our target compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[3][11] Chiral recognition is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The benzyloxycarbonyl (Cbz) and benzyl ester groups provide key sites for these interactions.[12][13] The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), modulates these interactions to achieve optimal separation.

G cluster_0 HPLC System cluster_1 Analyte Interaction MobilePhase Mobile Phase (Hexane/IPA) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Chiral Column (Polysaccharide CSP) Injector->Column Analyte_L L-Enantiomer Analyte_D D-Enantiomer Detector UV Detector (220 nm) Column->Detector Data Chromatogram Detector->Data CSP Chiral Stationary Phase Analyte_L->CSP Stronger Interaction (Longer Retention) Analyte_D->CSP Weaker Interaction (Shorter Retention)

Caption: Workflow for Chiral HPLC analysis of enantiomeric purity.
Protocol: Validated Chiral HPLC Method

This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) as mandated by international guidelines like ICH Q2(R2).[9][10][14]

1. Instrumentation and Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as CHIRALPAK® IC or Lux® Cellulose-1 is a strong starting point.[3][4]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) can improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (for the aromatic rings in the protecting groups).

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Test Sample Solution: Accurately weigh and dissolve approximately 10 mg of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester in 10 mL of the mobile phase (Concentration: ~1 mg/mL).

  • Racemic Standard: Prepare a 1 mg/mL solution of the racemic (D/L) compound to establish retention times and resolution.

  • Sensitivity Solution: Prepare a 0.1% solution of the Test Sample (e.g., 1 µg/mL) to determine the Limit of Quantitation (LOQ).

3. System Suitability Test (SST):

  • Inject the Racemic Standard solution.

  • Acceptance Criteria:

    • The resolution (Rs) between the L- and D-enantiomer peaks must be ≥ 2.0.

    • The tailing factor for the L-enantiomer peak should be ≤ 2.0.

    • The relative standard deviation (RSD) for five replicate injections of the L-enantiomer peak area should be ≤ 2.0%.[15]

4. Analytical Procedure:

  • Perform a blank injection (mobile phase) to ensure no carryover.

  • Perform the SST as described above.

  • Inject the Test Sample Solution in duplicate.

  • Quantify the area of the D-enantiomer peak in the Test Sample chromatogram.

5. Calculation of Enantiomeric Purity:

  • % D-Enantiomer = (Area_D / (Area_L + Area_D)) * 100

  • Enantiomeric Excess (% ee) = ((Area_L - Area_D) / (Area_L + Area_D)) * 100

Section 2: NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess, particularly when a chromatographic method is not yet available. The technique works by converting the enantiomers into transient diastereomeric species in the NMR tube, which results in distinguishable signals.[16]

The "Why": Principle of Chiral Recognition in NMR

Enantiomers are indistinguishable in a standard NMR spectrum. However, adding a Chiral Solvating Agent (CSA) creates a chiral environment.[17] The CSA forms weak, non-covalent complexes with both enantiomers of the analyte. These analyte-CSA complexes are diastereomeric and exist in fast exchange, leading to observable differences in the chemical shifts (anisochrony) for specific protons of the L- and D-enantiomers.[16] The integration of these now-separate signals allows for direct quantification of the enantiomeric ratio.[1]

G cluster_0 NMR Sample Preparation cluster_1 Diastereomeric Complex Formation cluster_2 NMR Spectrum Analyte Analyte (L/D Mixture) NMR_Tube NMR Tube Analyte->NMR_Tube CSA Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) CSA->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube L_Complex L-Analyte::CSA (Diastereomer 1) NMR_Tube->L_Complex Fast Exchange D_Complex D-Analyte::CSA (Diastereomer 2) NMR_Tube->D_Complex Fast Exchange Spectrum Proton signals split for L and D enantiomers. Integration gives ee%.

Caption: Conceptual workflow for ee% determination by NMR using a CSA.
Protocol: ¹H-NMR with a Chiral Solvating Agent

1. Reagents and Materials:

  • Analyte: N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for Cbz-protected amino acids.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

2. Sample Preparation:

  • Dissolve ~5-10 mg of the analyte in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H-NMR spectrum to serve as a reference.

  • Add the CSA to the NMR tube in increments (e.g., 0.25, 0.5, 1.0 molar equivalents relative to the analyte).

3. NMR Acquisition and Analysis:

  • Acquire a ¹H-NMR spectrum after each addition of the CSA.

  • Monitor the spectra for signal separation. Protons close to the chiral center, such as the alpha- and beta-protons of the alanine backbone, are most likely to show splitting.

  • Once optimal separation is achieved, carefully integrate the distinct signals corresponding to the L- and D-enantiomers.

  • Calculate the enantiomeric excess using the integral values.

4. Causality and Considerations:

  • Why TFAE? The aromatic anthracene group of TFAE can engage in π-π stacking with the benzyl and Cbz groups of the analyte, while its hydroxyl and trifluoromethyl groups can form hydrogen bonds. This multi-point interaction is crucial for effective chiral discrimination.[18]

  • Why Incremental Addition? The degree of chemical shift separation is dependent on the concentration of the CSA. Too little may not resolve the signals, while too much can cause line broadening or complicate the spectrum.

  • Trustworthiness: This method is self-validating by comparing the initial spectrum (no CSA) with the subsequent ones. The appearance of new, resolved signals upon CSA addition confirms the diastereomeric interaction. The sum of the integrals for the split peaks should equal the integral of the original single peak.

Section 3: Polarimetry

Polarimetry is a classical, non-destructive technique that measures the optical rotation of a chiral compound in solution.[19] While not suitable for detecting trace impurities, it serves as a rapid quality control check to confirm the bulk identity and stereochemical configuration of the material.[5][6]

Protocol: Specific Rotation Measurement

1. Instrumentation:

  • A calibrated polarimeter, typically using the sodium D-line (589 nm).[5]

2. Sample Preparation:

  • Accurately prepare a solution of the analyte at a known concentration (c), typically in g/mL. For example, dissolve 250 mg in a 25 mL volumetric flask using a suitable solvent (e.g., Chloroform).

  • The solvent must be specified as it can influence the rotation.

3. Measurement:

  • Calibrate the instrument with a solvent blank.

  • Fill the sample cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α).

4. Calculation of Specific Rotation:

  • Use Biot's Law: [α]_D^T = α / (l * c)

  • Where:

    • [α] is the specific rotation.

    • T is the temperature (e.g., 20 °C).

    • D refers to the sodium D-line.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.

5. Interpretation:

  • The calculated specific rotation is compared to the literature value for the pure L-enantiomer. A significant deviation may indicate the presence of the D-enantiomer or other optically active impurities. However, this method cannot accurately quantify small amounts of the enantiomeric impurity.[7]

Conclusion and Recommendations

For the definitive validation of the stereochemical purity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, a multi-faceted approach provides the highest level of confidence.

  • Chiral HPLC stands as the definitive, quantitative method required for quality control, batch release, and regulatory submissions. Its high sensitivity and robustness are unmatched for determining enantiomeric purity to the levels required in pharmaceutical development (e.g., >99.5% ee).

  • NMR with a Chiral Solvating Agent is an excellent orthogonal technique. It provides rapid confirmation of enantiomeric excess and is particularly useful during process development and for reaction monitoring where speed is critical.

  • Polarimetry remains a valuable tool for rapid identity confirmation of incoming raw materials, ensuring that the bulk material has the correct optical configuration.

By integrating these methods into a validation strategy, researchers and drug developers can ensure the stereochemical integrity of their chiral intermediates, a critical step in the delivery of safe and effective medicines.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • SCHMIDT + HAENSCH. (n.d.). Purity control of Amino Acids – Polarimetric Method. SCHMIDT + HAENSCH. [Link]

  • Kubo, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

  • Givens, R. S., et al. (1999). NMR determination of enantiomeric excess. PubMed. [Link]

  • Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • Torontech. (2025). What is Polarimeter? A Comprehensive Guide to Optical Activity and Applications. Torontech. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Pérez, J. A., et al. (2006). Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis. [Link]

  • Scilit. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Scilit. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]

  • Ellis, J., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. PMC. [Link]

  • Google Patents. (n.d.). Method for chiral separation of various side chain protected amino acids.
  • Cook, C. W., et al. (n.d.). Detection limits for chiral amino acids using a polarization camera. Universities Space Research Association. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ICH. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Siddiqui, M. R., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

Sources

Comparative

IR spectroscopy reference peaks for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Analytical Comparison Guide: IR Spectroscopy Reference Peaks for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester vs. Alternative Derivatives As a Senior Application Scientist, evaluating the structural integrity...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy Reference Peaks for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester vs. Alternative Derivatives

As a Senior Application Scientist, evaluating the structural integrity of protected amino acid precursors is a critical step before committing them to complex peptide syntheses. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (Z-beta-chloro-Ala-OBzl) is a highly specialized building block frequently utilized in the development of peptide-based suicide inhibitors and non-natural amino acid derivatives.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to validate the identity and purity of this compound. This guide objectively compares the IR spectral performance of Z-beta-chloro-Ala-OBzl against common synthetic alternatives (Boc/OMe and Fmoc/OH derivatives) and provides a self-validating experimental framework for your laboratory.

Spectroscopic Causality: Decoding the Z-beta-chloro-Ala-OBzl Molecule

The diagnostic power of IR spectroscopy for this molecule lies in the distinct electronic environments of its functional groups. Understanding why these peaks manifest where they do is essential for accurate spectral interpretation:

  • The Dual Carbonyl Conundrum: The molecule contains two distinct C=O groups that must be resolved. The benzyl ester carbonyl lacks resonance stabilization from an adjacent nitrogen, resulting in a strong stretching frequency between 1730–1745 cm⁻¹ [1]. In contrast, the N-benzyloxycarbonyl (Cbz or Z) group is a carbamate (urethane). The resonance contribution from the adjacent nitrogen's lone pair decreases the double-bond character of the carbamate carbonyl, shifting its absorption to a distinctly lower frequency of 1690–1715 cm⁻¹ [2][3].

  • Aromatic Signatures: Because both protecting groups (Z and OBzl) terminate in monosubstituted benzene rings, the spectrum is dominated by strong aromatic C-H stretches above 3000 cm⁻¹ and intense out-of-plane (OOP) bending vibrations at ~740 cm⁻¹ and ~695 cm⁻¹ [4].

  • The Beta-Chloro Substituent: The C-Cl stretching vibration is highly polarizable. In beta-chloroalanine derivatives, this typically appears in the fingerprint region between 650–750 cm⁻¹ [5]. Careful deconvolution is required to distinguish this from the aromatic OOP bends.

Quantitative Spectral Comparison

When designing a synthetic route, researchers often choose between Z/OBzl, Boc/OMe, and Fmoc/OH protection schemes. Table 1 outlines the definitive reference peaks for Z-beta-chloro-Ala-OBzl. Table 2 provides an objective comparison to differentiate it from alternative derivatives based on their IR signatures.

Table 1: IR Reference Peaks for Z-beta-chloro-Ala-OBzl

Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Origin
N-H Stretch 3300 – 3350Medium, SharpCarbamate secondary amine stretching.
Aromatic C-H 3030 – 3060Weak to MediumMonosubstituted benzene rings (Z and OBzl).
Aliphatic C-H 2950 – 2980MediumBackbone and methylene C-H stretching.
Ester C=O 1730 – 1745Strong, SharpBenzyl ester carbonyl; lacks nitrogen resonance.
Carbamate C=O 1690 – 1715Strong, SharpZ-group carbonyl; weakened double bond via N-lone pair.
Amide II 1520 – 1540MediumCoupled N-H bending and C-N stretching.
C-O Stretch 1250, 1050Strong, BroadEster and carbamate C-O-C asymmetric/symmetric stretch.
Aromatic OOP 740, 695Strong, SharpOut-of-plane bending of the two monosubstituted benzenes.
C-Cl Stretch 650 – 750MediumHighly polarizable carbon-chlorine bond.

Table 2: Comparative IR Signatures of Alternative Protected Derivatives

Spectral FeatureZ-beta-chloro-Ala-OBzlBoc-beta-chloro-Ala-OMeFmoc-beta-chloro-Ala-OH
Ester C=O ~1735 cm⁻¹ (Benzyl)~1740 cm⁻¹ (Methyl)Absent (Free Acid)
Carboxylic Acid C=O AbsentAbsent~1710 cm⁻¹ (Overlaps w/ Fmoc)
Carbamate C=O ~1700 cm⁻¹ (Z-group)~1705 cm⁻¹ (Boc-group)~1700 cm⁻¹ (Fmoc-group)
O-H Stretch AbsentAbsentVery Broad (2500–3300 cm⁻¹)
Aromatic OOP Bend Strong (~740, 695 cm⁻¹)Absent Strong (~740, 760 cm⁻¹)
t-Butyl C-H Bends AbsentStrong doublet (~1390, 1365 cm⁻¹) Absent

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pelleting for this specific molecule. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretching region. Furthermore, subjecting the sample to high pressure in a KBr press risks halide exchange with the labile beta-chloro group, artificially altering the fingerprint region.

G N1 1. System Verification (Polystyrene Standard) N2 2. Background Scan (Clean Diamond ATR) N1->N2 N3 3. Sample Application (Z-beta-chloro-Ala-OBzl) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 N5 5. Data Processing (ATR & Baseline Correction) N4->N5 N6 6. Peak Deconvolution (Ester vs. Carbamate C=O) N5->N6

Self-validating ATR-FTIR analytical workflow for protected amino acid characterization.

Step-by-Step Methodology:

  • System Verification: Run a standard 1.5 mil polystyrene film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ peaks). This self-validates the interferometer's alignment.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of neat Z-beta-chloro-Ala-OBzl powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips, ensuring intimate optical contact between the crystal and the sample.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply an ATR correction algorithm (to account for depth of penetration variations across wavelengths) and a linear baseline correction.

Alternative Comparison: Synthetic Utility & Cleavage Monitoring

The primary advantage of selecting Z-beta-chloro-Ala-OBzl over Boc/OMe is its global deprotection capability . While Boc and OMe groups require orthogonal cleavage conditions (acidic TFA for Boc, basic saponification for OMe), both the Z-carbamate and the Benzyl ester can be cleaved simultaneously via catalytic hydrogenolysis.

G Z Z-beta-chloro-Ala-OBzl (IR: 1735 & 1700 cm⁻¹) H2 H2, Pd/C (Global Cleavage) Z->H2 Boc Boc-beta-chloro-Ala-OMe (IR: 1740 & 1705 cm⁻¹) TFA TFA / DCM (Selective Cleavage) Boc->TFA Free H-beta-chloro-Ala-OH (IR: ~1590 cm⁻¹ COO⁻) H2->Free OMe H-beta-chloro-Ala-OMe (IR: 1740 cm⁻¹ Intact) TFA->OMe

Comparative deprotection pathways and resulting IR spectral shifts for beta-chloroalanine.

Monitoring Deprotection via IR: FTIR is the ideal tool to monitor this global deprotection in real-time. Upon successful hydrogenolysis (H₂, Pd/C), the spectrum will undergo a dramatic transformation:

  • The sharp ester (1735 cm⁻¹) and carbamate (1700 cm⁻¹) carbonyl peaks will completely disappear[6].

  • The strong aromatic OOP bends (740/695 cm⁻¹) will vanish as the toluene byproducts are removed under vacuum[4].

  • A new, broad absorption band will emerge between 1580–1600 cm⁻¹ , corresponding to the asymmetric stretch of the newly formed zwitterionic carboxylate (COO⁻) of the free amino acid[4].

References

  • "Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan." BioResources / NIH. Available at:[Link]

  • "FTIR spectra of (a) NCA–BLG, (b) NP-g-PBLG and (c) benzyl deprotected..." ResearchGate. Available at:[Link]

  • "A comparison of the FT-IR spectra in the range of 1830-1600 cm⁻¹..." ResearchGate. Available at:[Link]

  • "Proline-Based Carbamates as Cholinesterase Inhibitors." MDPI. Available at:[Link]

  • "The Dakin–West Reaction of N-Alkoxycarbonyl-N-alkyl-a-amino Acids Employing Trifluoroacetic Anhydride." Chem. Pharm. Bull. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

As a Senior Application Scientist, I recognize that handling reactive intermediates like N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS: 55822-82-7) requires more than just a cursory glance at a Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS: 55822-82-7) requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers in drug development and peptide synthesis, this compound is highly valuable as a protected, unnatural amino acid and a potent electrophile[1]. However, its structural design—specifically the beta-chloro substitution—transforms it into a reactive alkylating agent capable of covalently modifying cellular nucleophiles[2].

To ensure absolute operational safety and environmental compliance, this guide provides a self-validating, step-by-step protocol for the handling, utilization, and disposal of this compound. We do not just dictate what to do; we explain the causality behind every safety measure so your laboratory can operate with uncompromising scientific integrity.

Mechanistic Hazard Profile: Understanding the Risk

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a halogenated amino acid derivative. The primary hazard stems from the carbon-chlorine bond at the beta position. Under physiological or mildly basic laboratory conditions, the chloride ion acts as an excellent leaving group, generating a highly reactive electrophilic species.

If exposure occurs, this electrophile can indiscriminately alkylate nucleophilic sites on biological macromolecules (such as the sulfhydryl groups of proteins or the nitrogenous bases of DNA), leading to severe skin, eye, and respiratory irritation, as well as potential genotoxicity[2][3].

HazardPathway A Z-beta-chloro-Ala-OBzl (Alkylating Agent) B Loss of Chloride Ion (Leaving Group) A->B C Reactive Electrophile Formation B->C D Covalent Binding to Cellular Nucleophiles C->D

Mechanistic hazard pathway of beta-chloroalanine derivatives as alkylating agents.

Mandatory Personal Protective Equipment (PPE) System

To mitigate the alkylation risk, your PPE must act as a multi-layered, self-validating barrier. Standard laboratory attire is insufficient for reactive halogenated organics.

Hazard CategoryGHS ClassificationPrimary RiskRequired PPE / Engineering Control
Skin Irritation Category 2 (H315)Epidermal alkylation and chemical burnsDouble-layered Nitrile Gloves: Outer glove absorbs initial contact; inner glove maintains baseline barrier[2].
Eye Damage Category 2 (H319)Corneal scarring from airborne dust/aerosolsANSI Z87.1 Chemical Splash Goggles: Must form a complete seal. Safety glasses are inadequate[4].
Respiratory STOT SE 3 (H335)Mucous membrane irritation / inhalation toxicityCertified Fume Hood: Minimum face velocity of 100 fpm. N95 respirator if weighing outside a hood.
Body Exposure General ToxicitySystemic absorption via clothing contaminationFlame-Resistant Lab Coat & Closed-Toe Shoes: Fully buttoned, cuffs tucked into inner gloves[4].

Step-by-Step Operational Protocol

The following protocol ensures that the compound remains isolated from the operator and the general laboratory environment from the moment the reagent bottle is opened until the reaction is quenched.

Phase 1: Pre-Weighing and Transport

  • Verify Hood Performance: Ensure the chemical fume hood is certified and operating at optimal face velocity. Do not handle the dry powder on an open bench due to aerosolization risks.

  • Establish the "Hot Zone": Line the fume hood workspace with chemical-absorbent, plastic-backed bench paper. This contains micro-spills and makes cleanup immediate.

  • Double-Glove Protocol: Don an inner pair of standard nitrile gloves, followed by an extended-cuff outer pair.

  • Weighing: Use an enclosed analytical balance located inside the fume hood. If the balance is external, weigh the compound into a pre-tared, sealable vial inside the hood, cap it tightly, and then transfer it to the external balance.

Phase 2: Reaction Execution

  • Solvent Addition: Dissolve the compound in the chosen organic solvent (e.g., DMF, DCM, or THF) directly within the fume hood.

  • Inert Atmosphere: Because moisture can prematurely hydrolyze the ester or induce side reactions, purge the reaction vessel with dry Nitrogen or Argon.

  • Monitoring: Keep the fume hood sash pulled down to the lowest workable level (typically 18 inches or lower) to provide a physical blast/splash shield between the reaction vessel and the operator's breathing zone.

Halogenated Waste Segregation & Disposal Plan

The disposal of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester and its reaction byproducts requires strict adherence to environmental safety protocols. Because this compound contains chlorine, it cannot be mixed with standard organic waste[5][6].

The Causality of Segregation: Standard non-halogenated organic waste is often disposed of via standard incineration for energy recovery. However, incinerating halogenated compounds at standard temperatures generates highly toxic, corrosive hydrogen chloride (HCl) gas and risks the formation of polychlorinated dibenzodioxins (PCDDs)[6]. Halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers.

Disposal Protocol:

  • Dedicated Containment: Collect all reaction mixtures, contaminated solvents, and initial washings in a dedicated, clearly labeled "Halogenated Organic Waste" container[5][7].

  • Compatibility Check: Ensure the waste container is made of High-Density Polyethylene (HDPE) or glass. Do not mix with incompatible chemicals such as strong oxidizers, strong bases, or active metals[8].

  • Solid Waste: Dispose of contaminated bench paper, empty reagent vials, and outer gloves in a dedicated solid hazardous waste bin, specifically marked for halogenated contamination.

  • EH&S Transfer: Never fill liquid waste bottles beyond 80% capacity to allow for vapor expansion[5]. Cap with a vented lid and transfer to your institution's Environmental Health and Safety (EH&S) department for specialized high-temperature incineration[7].

Workflow Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing Compound (Enclosed Balance/Hood) Start->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Waste Waste Segregation: Halogenated Organics React->Waste Dispose EH&S High-Temp Incineration Waste->Dispose

End-to-end operational and disposal workflow for halogenated amino acid derivatives.

Emergency Response Plan

Even with a self-validating protocol, rapid response plans must be established prior to handling.

  • Small Spills (Inside Hood): Do not remove the sash. While wearing double gloves, carefully cover the spill with an inert absorbent material (e.g., vermiculite or a dedicated chemical spill pad). Scoop the absorbed material using a non-sparking tool and place it into the solid halogenated waste container[8].

  • Skin Contact: Immediately remove the contaminated outer glove. If the compound breaches the inner glove and contacts the skin, proceed immediately to a safety shower or sink. Flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Do not attempt to neutralize the chemical on the skin. Seek medical evaluation immediately.

References

  • Pharmaffiliates. "Product Name : N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester." Pharmaffiliates. Available at: [Link]

  • Division of Research Safety. "Diazomethane / Alkylating Agents." University of Illinois. Available at: [Link]

  • National Center for Biotechnology Information. "beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem." NIH. Available at:[Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Available at:[Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." University of Auckland. Available at: [Link]

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